molecular formula C23H46 B011327 Heptadecylcyclohexane CAS No. 19781-73-8

Heptadecylcyclohexane

Cat. No.: B011327
CAS No.: 19781-73-8
M. Wt: 322.6 g/mol
InChI Key: VLHZQNGNJQYAIZ-UHFFFAOYSA-N
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Description

Heptadecylcyclohexane is a useful research compound. Its molecular formula is C23H46 and its molecular weight is 322.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

heptadecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHZQNGNJQYAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173489
Record name Heptadecylcyclohexane
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Molecular Weight

322.6 g/mol
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CAS No.

19781-73-8
Record name Heptadecylcyclohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecylcyclohexane
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Record name Heptadecylcyclohexane
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Record name Heptadecylcyclohexane
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Foundational & Exploratory

Heptadecylcyclohexane: A Comprehensive Technical Guide to its Physicochemical Properties and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, represents a class of molecules with significant implications in various scientific domains, from materials science to pharmaceuticals. Its unique combination of a flexible, lipophilic alkyl chain and a conformationally rigid cyclohexane ring imparts distinct physicochemical properties that are of considerable interest to researchers. In the context of drug development, the cyclohexane moiety is a well-established bioisostere for phenyl groups, offering a three-dimensional scaffold that can enhance binding affinity to biological targets. The long alkyl chain, in turn, can modulate properties such as membrane permeability and solubility, making this compound and its derivatives intriguing candidates for exploration in medicinal chemistry and drug delivery systems.[1]

This technical guide provides an in-depth exploration of the melting and boiling points of this compound, grounded in established experimental methodologies and theoretical principles. It is designed to be a valuable resource for scientists and researchers, offering not only critical data but also the scientific rationale behind the experimental determination of these fundamental properties.

Physicochemical Properties of this compound

The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. This compound, with its large nonpolar surface area, is predominantly influenced by van der Waals forces. The long heptadecyl chain allows for significant London dispersion forces, while the cyclohexane ring introduces a degree of rigidity.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₆PubChem[2]
Molecular Weight 322.62 g/mol TCI America
CAS Number 19781-73-8TCI America
Melting Point 35.0 - 37.0 °CTCI America
Boiling Point 397 °C (at 760 mmHg)TCI America
Appearance White to almost white powder to crystalTCI America

Molecular Structure and its Influence on Physical Properties

The melting and boiling points of this compound are a direct consequence of its molecular architecture. The long, linear heptadecyl chain can pack efficiently in the solid state, leading to a relatively sharp melting point for a long-chain hydrocarbon. The cyclohexane ring, with its chair and boat conformations, introduces a non-planar element that can influence crystal packing.

Caption: Interplay of molecular features governing the physical properties of this compound.

Synthesis of this compound: A Plausible Route

Step 1: Friedel-Crafts Acylation of Benzene with Heptadecanoyl Chloride

This reaction introduces the 17-carbon acyl chain onto the benzene ring.

  • Reactants: Benzene, Heptadecanoyl Chloride, and a Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃).

  • Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction.[3][4] The reaction is typically carried out in an inert solvent and may require heating to proceed to completion.[5]

  • Work-up: The reaction mixture is quenched with water to decompose the aluminum chloride complex and the organic product is extracted, washed, and purified.[6][7]

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

The carbonyl group of the resulting heptadecanoylbenzene is reduced to a methylene group.

  • Clemmensen Reduction: This method employs amalgamated zinc and hydrochloric acid. It is suitable for substrates that are stable to strong acidic conditions.

  • Wolff-Kishner Reduction: This alternative uses hydrazine hydrate and a strong base (e.g., potassium hydroxide) at high temperatures, and is suitable for compounds that are sensitive to acid.

Step 3: Catalytic Hydrogenation of the Aromatic Ring

The final step involves the saturation of the benzene ring to yield this compound.

  • Catalyst: A heterogeneous catalyst such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) is typically used.

  • Conditions: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The specific conditions will depend on the catalyst and the substrate.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Carbonyl Reduction cluster_step3 Step 3: Hydrogenation Benzene Benzene Heptadecanoylbenzene Heptadecanoylbenzene Benzene->Heptadecanoylbenzene HeptadecanoylChloride Heptadecanoyl Chloride HeptadecanoylChloride->Heptadecanoylbenzene AlCl3 AlCl₃ (Catalyst) AlCl3->Heptadecanoylbenzene Reduction Clemmensen or Wolff-Kishner Reduction Heptadecanoylbenzene->Reduction Heptadecylbenzene Heptadecylbenzene Reduction->Heptadecylbenzene Hydrogenation Catalytic Hydrogenation (H₂, Rh/C) Heptadecylbenzene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: A plausible synthetic workflow for the preparation of this compound.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.

Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is the melting point of the sample.

Interpretation of Results:

  • Sharp Melting Point: A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.

  • Broad Melting Point Range: Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol: Distillation Method for Boiling Point Determination

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

  • Heating: The liquid is heated gently. The use of boiling chips is recommended to ensure smooth boiling.

  • Observation: The temperature is recorded when the liquid is boiling steadily and a ring of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at the measured atmospheric pressure.

Pressure Correction:

The boiling point is highly dependent on the atmospheric pressure. For high-boiling compounds like this compound, it is often determined at reduced pressure to prevent decomposition. The observed boiling point can be corrected to the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

ExperimentalWorkflow cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination SamplePrep_M Sample Preparation (Capillary Tube) Apparatus_M Melting Point Apparatus SamplePrep_M->Apparatus_M Heating_M Controlled Heating Apparatus_M->Heating_M Observation_M Record Melting Range Heating_M->Observation_M SamplePrep_B Sample Preparation (Distillation Flask) Apparatus_B Distillation Setup SamplePrep_B->Apparatus_B Heating_B Gentle Heating Apparatus_B->Heating_B Observation_B Record Boiling Temperature Heating_B->Observation_B PressureCorr Pressure Correction Observation_B->PressureCorr

Caption: Standard experimental workflows for determining melting and boiling points.

Applications and Relevance in Research and Drug Development

The long alkyl chain of this compound makes it a highly lipophilic molecule. This property is particularly relevant in the following areas:

  • Drug Delivery: Long-chain lipids and hydrocarbons are integral components of various drug delivery systems, such as lipid nanoparticles and emulsions.[1] The physicochemical properties of this compound could be leveraged in the design of novel drug carriers for hydrophobic therapeutic agents.

  • Membrane Biophysics: As a structural analog of lipids, this compound can be used as a model compound to study interactions within biological membranes.

  • Material Science: Long-chain alkanes are known to exhibit complex phase behavior, including the formation of liquid crystals. The phase transitions of this compound could be of interest in the development of phase-change materials for thermal energy storage.

The cyclohexane ring, as a bioisostere of the phenyl group, offers several advantages in drug design:

  • Improved Metabolic Stability: The saturated cyclohexane ring is generally more resistant to metabolic oxidation compared to an aromatic ring.

  • Enhanced Lipophilicity: The replacement of a flat aromatic ring with a three-dimensional cyclohexane ring can increase lipophilicity, potentially improving membrane permeability.

  • Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[1]

Conclusion

This compound is a molecule whose physicochemical properties are a direct reflection of its unique molecular structure. Its melting and boiling points, determined by established experimental techniques, provide crucial information for its characterization and handling. While specific peer-reviewed data for this particular compound is sparse, its structural motifs—the long alkyl chain and the cyclohexane ring—are of significant interest in contemporary research, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of the available data and the scientific principles underlying the properties and analysis of this compound, serving as a valuable resource for researchers in the field.

References

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29777, this compound. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. Retrieved from [Link]

  • PubMed. (2014). Isolation and characterization of two novel strains capable of using cyclohexane as carbon source. Retrieved from [Link]

  • PubMed. (2017). Cyclodextrin-based supramolecular systems for drug delivery: recent progress and future perspective. Retrieved from [Link]

  • PubMed. (2017). Understanding the Differing Fluid Phase Behavior of Cyclohexane + Benzene and Their Hydroxylated or Aminated Forms. Retrieved from [Link]

  • MDPI. (2021). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptylcyclohexane (CAS 5617-41-4). Retrieved from [Link]

  • ResearchGate. (2021, March 10). Liquid–Liquid Phase Behavior of Diesel/Biofuel Blends: Ternary Mixtures of n -Hexadecane, 2,2,4,4,6,8,8-Heptamethylnonane, and Ethanol and the Binary Subsystems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 14). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of experimental data for cyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Persistent peri‐Heptacene: Synthesis and In Situ Characterization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]

  • Imperial College London. (n.d.). Long-lasting nanoparticles for controlled release drug delivery. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of Heptadecylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, serves as a significant model compound in various fields, including geochemistry, materials science, and as a high molecular weight impurity or starting material in pharmaceutical manufacturing. Its well-defined structure, consisting of a saturated C17 alkyl chain appended to a cyclohexane ring, makes it an excellent candidate for detailed spectroscopic analysis. Understanding the infrared (IR) and mass spectrometric (MS) characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its behavior in complex matrices. This guide provides a comprehensive analysis of the IR and mass spectral data of this compound, grounded in fundamental principles of spectroscopy and supported by data from authoritative spectral databases.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. For a molecule like this compound, the IR spectrum is dominated by the vibrational modes of its constituent C-H and C-C bonds within the alkyl chain and the cyclohexane ring.

Experimental Protocol: Acquiring the IR Spectrum

A typical method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a few microns beyond the crystal surface and into the sample. The sample absorbs energy at specific wavelengths, attenuating the internally reflected beam.

  • Spectral Processing: The resulting interferogram is mathematically converted into an absorbance or transmittance spectrum using a Fourier transform. A background spectrum of the clean, empty ATR crystal is typically collected and subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

Diagram of the ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Spectral Processing Sample This compound (Solid) ATR_Crystal ATR Crystal Sample->ATR_Crystal Place sample on crystal Detector Detector ATR_Crystal->Detector IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->ATR_Crystal Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions in the C-H stretching region and a series of bending and rocking vibrations in the fingerprint region. The spectrum is largely devoid of absorptions from common functional groups (e.g., O-H, C=O), confirming its saturated hydrocarbon nature.[1][2]

C-H Stretching Vibrations (3000-2850 cm⁻¹): This region is dominated by the stretching vibrations of the numerous C-H bonds in the molecule.[1][2]

  • Asymmetric and Symmetric Stretching of CH₂ groups: Strong absorptions are expected around 2925 cm⁻¹ and 2853 cm⁻¹, respectively. These arise from the methylene groups in both the long alkyl chain and the cyclohexane ring.

  • Asymmetric and Symmetric Stretching of CH₃ groups: Absorptions for the terminal methyl group of the heptadecyl chain are also present in this region, typically around 2962 cm⁻¹ (asymmetric) and 2872 cm⁻¹ (symmetric), though they may be overlapped by the more intense CH₂ signals.

C-H Bending Vibrations (1470-1370 cm⁻¹):

  • CH₂ Scissoring: A characteristic absorption for methylene groups is found at approximately 1465 cm⁻¹.

  • CH₃ Umbrella Bending: The symmetric bending of the terminal methyl group gives rise to a band near 1378 cm⁻¹.

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C stretching and various C-H bending and rocking motions. While individual peak assignment is challenging, the overall pattern is unique to the molecule's structure.

  • CH₂ Rocking: For long alkyl chains (n > 4), a characteristic rocking vibration appears around 720 cm⁻¹.[2]

Vibrational Mode Expected Absorption Range (cm⁻¹) Assignment
C-H Stretching2962 - 2853Asymmetric and symmetric stretching of CH₂ and CH₃ groups
CH₂ Scissoring~1465Bending vibration of methylene groups
CH₃ Umbrella Bending~1378Symmetric bending of the terminal methyl group
CH₂ Rocking~720Rocking vibration of the long alkyl chain

Note: The actual IR spectrum for this compound can be accessed from the NIST Chemistry WebBook and SpectraBase.[3][4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common ionization technique for relatively non-polar and volatile compounds like this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

  • Ionization: The eluted this compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_intro Sample Introduction & Separation cluster_ms Mass Spectrometry cluster_output Data Output Sample_Injector Sample Injection GC_Column GC Column Sample_Injector->GC_Column Vaporization & Separation Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for acquiring a GC-MS spectrum.

Interpretation of the this compound Mass Spectrum

The mass spectrum of this compound provides a wealth of structural information. The fragmentation pattern is characteristic of long-chain alkyl-substituted cycloalkanes.

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₂₃H₄₆), which is 322.6 g/mol .[3] The intensity of the molecular ion peak for long-chain alkanes can be weak but is generally observable.[5]

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations. For this compound, two main fragmentation pathways are dominant: cleavage of the bond between the alkyl chain and the cyclohexane ring, and fragmentation within the alkyl chain.

  • Cleavage of the Cyclohexyl-Alkyl Bond:

    • Loss of the Heptadecyl Radical: Cleavage of the C-C bond between the cyclohexane ring and the heptadecyl chain can result in the formation of a cyclohexyl cation at m/z 83 . This is often a prominent peak.

    • Loss of the Cyclohexyl Radical: The alternative cleavage would lead to a heptadecyl cation. However, fragmentation within the long alkyl chain is more prevalent.

  • Fragmentation of the Alkyl Chain:

    • Long-chain alkanes typically fragment to produce a series of carbocations separated by 14 mass units (CH₂). This results in a characteristic cluster of peaks at m/z values corresponding to [CₙH₂ₙ₊₁]⁺. For this compound, prominent peaks are expected at m/z 43, 57, 71, 85 , etc.[5]

  • Fragmentation of the Cyclohexane Ring:

    • The cyclohexane ring can also undergo fragmentation, often through the loss of ethene (C₂H₄, 28 Da), leading to a fragment at m/z 55 ([C₄H₇]⁺).

The base peak in the mass spectrum of n-alkylcyclohexanes is often m/z 83 or m/z 55, depending on the relative stability of the resulting ions.

m/z Proposed Fragment Ion Interpretation
322[C₂₃H₄₆]⁺•Molecular Ion (M⁺•)
83[C₆H₁₁]⁺Cyclohexyl cation
57[C₄H₉]⁺Butyl cation (from alkyl chain)
55[C₄H₇]⁺Fragmentation of the cyclohexane ring
43[C₃H₇]⁺Propyl cation (from alkyl chain)

Note: The mass spectral data for this compound is available from the NIST Mass Spectrometry Data Center.[3]

Diagram of the Major Mass Spectral Fragmentation Pathways of this compound

Fragmentation cluster_frags Primary Fragments cluster_ring_frag Ring Fragmentation M This compound (M⁺•, m/z 322) Frag83 [C₆H₁₁]⁺ (m/z 83) M->Frag83 Loss of C₁₇H₃₅• Alkyl_Frags [CₙH₂ₙ₊₁]⁺ (m/z 43, 57, 71...) M->Alkyl_Frags Alkyl chain fragmentation Frag55 [C₄H₇]⁺ (m/z 55) Frag83->Frag55 Loss of C₂H₄

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust framework for the characterization of this compound. The IR spectrum confirms its saturated hydrocarbon nature through the characteristic C-H stretching and bending vibrations of the long alkyl chain and the cyclohexane ring. The mass spectrum provides the molecular weight and detailed structural information through its distinct fragmentation pattern, notably the formation of the cyclohexyl cation and a series of alkyl fragments. This in-depth spectral analysis is indispensable for quality control, impurity profiling, and structural elucidation in research and industrial settings.

References

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  • NIST. n-Pentadecylcyclohexane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

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  • NIST. Cyclohexane, methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Cyclohexanol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

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The Unseen Architects: A Technical Guide to the Discovery and History of Long-Chain Cycloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Long-chain cycloalkanes, or macrocycles, represent a fascinating and challenging class of molecules that have journeyed from theoretical curiosities to indispensable scaffolds in modern chemistry and pharmacology. This in-depth technical guide navigates the historical landscape of their discovery, from the initial skepticism rooted in early chemical theories to the groundbreaking synthetic strategies that unveiled their existence and utility. We will dissect the seminal contributions of pioneers like Leopold Ruzicka and Vladimir Prelog, explore the evolution of macrocyclization techniques from classical high-dilution principles to the revolutionary advent of ring-closing metathesis, and illuminate their contemporary significance in the intricate world of drug development. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the foundational principles, experimental rationales, and practical applications of these unique cyclic structures.

Introduction: The Enigma of the Large Ring

In the landscape of organic chemistry, the closure of a carbon chain to form a ring introduces a third dimension of structural complexity and chemical reactivity. While small and common rings (3-7 members) were well-explored in the early days of the science, the existence of their larger counterparts, the long-chain cycloalkanes (typically defined as rings with 12 or more atoms), remained a subject of considerable debate. The prevailing theories of the time, most notably Adolf von Baeyer's Strain Theory of 1885, posited that large rings would be fraught with insurmountable angle strain, rendering them too unstable to exist.[1] This theoretical barrier cast a long shadow over the field, discouraging exploration into what was perceived as a chemical "no man's land."

This guide will trace the intellectual and experimental journey that dismantled these early misconceptions, revealing a rich and diverse world of macrocyclic chemistry. We will delve into the pivotal discoveries that not only proved the existence of long-chain cycloalkanes but also unlocked their synthesis, paving the way for their current prominence in fields ranging from perfumery to pharmaceuticals.

The Dawn of an Era: Ruzicka and the Musk Conundrum

The narrative of long-chain cycloalkanes is inextricably linked with the work of the Croatian-Swiss chemist Leopold Ruzicka, a titan in the field of natural product chemistry. His investigations into the chemical constituents of animal musks, highly prized for their use in the perfume industry, led to a paradigm shift in the understanding of cyclic compounds.

In the 1920s, Ruzicka embarked on the structural elucidation of muscone and civetone, the primary odorous components of musk deer and civet cat secretions, respectively. Through meticulous degradation and synthesis, he made a startling discovery: muscone possessed a 15-membered carbon ring, and civetone a 17-membered ring.[2] This was a direct contradiction to the predictions of Baeyer's Strain Theory and a watershed moment in organic chemistry. Ruzicka's work, for which he was awarded the Nobel Prize in Chemistry in 1939, unequivocally demonstrated that large, stable carbon rings were not only possible but were also present in nature.[1]

The Ruzicka Large-Ring Synthesis: A Classical Approach

To prove the structures of muscone and civetone, Ruzicka developed the first general method for the synthesis of large-ring ketones, a reaction now known as the Ruzicka large-ring synthesis.[2][3] This method involves the high-temperature pyrolysis of the thorium or cerium salts of long-chain dicarboxylic acids.[1]

Causality Behind the Experimental Choice: The logic behind this approach was to bring the two ends of a long dicarboxylic acid chain into proximity to facilitate an intramolecular cyclization reaction, forming a cyclic ketone with the expulsion of carbon dioxide and water. The use of thorium or cerium salts was crucial, as these metals were believed to template the cyclization by coordinating to the carboxylate groups.

Experimental Protocol: Ruzicka Large-Ring Synthesis of Cyclopentadecanone (a Muscone Precursor)

Objective: To synthesize a 15-membered cyclic ketone from a 16-carbon dicarboxylic acid.

Materials:

  • Thiodiglycolic acid

  • Thorium(IV) oxide (ThO₂)

  • High-vacuum distillation apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Salt Formation: The long-chain dicarboxylic acid (e.g., hexadecanedioic acid) is intimately mixed with a catalytic amount of thorium(IV) oxide.

  • Pyrolysis: The mixture is heated to a high temperature (typically 300-400 °C) under a high vacuum. This provides the energy required for the decarboxylation and cyclization to occur.

  • Distillation: The resulting cyclic ketone is volatile under these conditions and is continuously distilled from the reaction mixture as it is formed. This immediate removal from the hot zone prevents decomposition.

  • Purification: The collected distillate is then purified by fractional distillation or chromatography to yield the pure cyclopentadecanone.

Self-Validation: The identity and purity of the product are confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and by comparing its physical properties (boiling point, refractive index) with known values.

Ruzicka_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Dicarboxylic_Acid Long-Chain Dicarboxylic Acid Heating High Temperature (300-400 °C) Dicarboxylic_Acid->Heating Thorium_Oxide Thorium(IV) Oxide (Catalyst) Thorium_Oxide->Heating Cyclic_Ketone Cyclic Ketone Heating->Cyclic_Ketone Pyrolysis & Decarboxylation Byproducts CO₂ + H₂O Heating->Byproducts Vacuum High Vacuum Cyclic_Ketone->Vacuum Distillation

Overcoming the Odds: The Ziegler-Ruggli Dilution Principle

While Ruzicka's method was groundbreaking, it was often low-yielding and required harsh conditions. A significant challenge in synthesizing macrocycles is the inherent competition between intramolecular cyclization (forming the desired ring) and intermolecular polymerization (forming long chains). For a linear molecule with reactive groups at both ends, the probability of these ends finding each other to close the ring is much lower than the probability of one end reacting with the end of another molecule, especially at high concentrations.

In the 1930s, Karl Ziegler and Paul Ruggli independently developed a simple yet elegant solution to this problem: the high dilution principle .[4][5]

The Core Concept: By carrying out the cyclization reaction in a very large volume of solvent, the concentration of the linear precursor is kept extremely low. This dramatically reduces the frequency of intermolecular collisions, thereby favoring the intramolecular reaction pathway.

Causality Behind the Experimental Choice: The Ziegler-Ruggli principle is a classic example of manipulating reaction kinetics to achieve a desired outcome. By decreasing the concentration, the rate of the bimolecular polymerization reaction (which is second-order with respect to the reactant concentration) is suppressed to a much greater extent than the rate of the unimolecular cyclization reaction (which is first-order).

Experimental Protocol: Macrocyclization via the Ziegler-Ruggli Dilution Principle

Objective: To synthesize a macrocyclic lactone from a long-chain hydroxy acid.

Materials:

  • Long-chain ω-hydroxy acid

  • A suitable solvent (e.g., benzene, toluene)

  • A cyclization agent (e.g., a carbodiimide for lactonization)

  • A high-dilution apparatus (typically involving two syringe pumps for the slow, simultaneous addition of the reactant and the coupling agent)

Procedure:

  • Apparatus Setup: A large reaction vessel containing the bulk of the solvent is equipped with a stirrer and reflux condenser. Two precision syringe pumps are set up to deliver solutions of the ω-hydroxy acid and the cyclization agent at a very slow and controlled rate.

  • Slow Addition: A dilute solution of the ω-hydroxy acid in the chosen solvent is prepared. A separate dilute solution of the cyclization agent is also prepared. Both solutions are added dropwise and simultaneously to the vigorously stirred solvent in the reaction vessel over a prolonged period (often 24-48 hours).

  • Reaction: The reaction is typically carried out at an elevated temperature to ensure the reaction proceeds to completion.

  • Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional period. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to isolate the desired macrocyclic lactone.

Self-Validation: The success of the cyclization is determined by the yield of the monomeric cyclic product versus oligomeric byproducts. The structure and purity of the macrocycle are confirmed by spectroscopic analysis.

Ziegler_Ruggli_Principle cluster_setup High Dilution Setup cluster_reaction Reaction Pathways cluster_outcome Outcome Syringe_Pump_A Syringe Pump A (Reactant Solution) Reaction_Vessel Large Volume of Solvent (Vigorously Stirred) Syringe_Pump_A->Reaction_Vessel Slow Addition Syringe_Pump_B Syringe Pump B (Reagent Solution) Syringe_Pump_B->Reaction_Vessel Slow Addition Intramolecular Intramolecular Cyclization (Favored) Reaction_Vessel->Intramolecular Intermolecular Intermolecular Polymerization (Suppressed) Reaction_Vessel->Intermolecular Macrocycle High Yield of Macrocycle Intramolecular->Macrocycle

The Modern Era: Ring-Closing Metathesis (RCM)

The landscape of macrocycle synthesis was revolutionized in the 1990s with the development of ring-closing metathesis (RCM) . This powerful reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, utilizes well-defined transition metal catalysts (typically ruthenium-based) to form a new carbon-carbon double bond between two terminal alkene functionalities within the same molecule, thereby closing the ring.[6]

Causality Behind the Experimental Choice: RCM offers several distinct advantages over classical methods. The catalysts are highly efficient, often requiring only catalytic amounts. They exhibit remarkable functional group tolerance, allowing for the synthesis of complex macrocycles without the need for extensive protecting group strategies. Furthermore, the reactions can often be run at higher concentrations than those required by the Ziegler-Ruggli principle, making them more practical for larger-scale synthesis.[7] The driving force for the reaction is often the release of a volatile byproduct, ethylene gas, which shifts the equilibrium towards the cyclic product.[8]

Experimental Protocol: Synthesis of a 14-Membered Macrocycle via RCM

Objective: To synthesize a 14-membered macrocyclic lactone using a Grubbs catalyst.

Materials:

  • A linear diene precursor with a terminal alkene at each end.

  • Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

  • Preparation: The diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

  • Catalyst Addition: A solution of the Grubbs' catalyst in the same solvent is added to the solution of the diene. The reaction mixture is typically heated to a moderate temperature (e.g., 40-80 °C) to initiate catalysis.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Quenching and Purification: Once the reaction is complete, the catalyst is quenched (e.g., by the addition of ethyl vinyl ether). The solvent is removed, and the crude product is purified by column chromatography to yield the pure macrocycle.

Self-Validation: The formation of the desired macrocycle is confirmed by the disappearance of the terminal alkene signals and the appearance of a new internal alkene signal in the ¹H NMR spectrum, along with other corroborating spectroscopic data.

RCM_Mechanism Catalyst [Ru]=CH₂ Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + Diene Diene Diene Precursor Diene->Metallacyclobutane1 Intermediate_Carbene [Ru]=CH-R-CH=CH₂ Metallacyclobutane1->Intermediate_Carbene Retro [2+2] Metallacyclobutane2 Metallacyclobutane Intermediate 2 Intermediate_Carbene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Metallacyclobutane2->Catalyst Catalyst Regeneration Macrocycle Macrocycle Metallacyclobutane2->Macrocycle Retro [2+2] Ethylene Ethylene (gas) Macrocycle->Ethylene +

The Influence of Vladimir Prelog: Understanding Medium Rings and Transannular Strain

While Ruzicka's work focused on large, relatively strain-free rings, the Swiss chemist Vladimir Prelog turned his attention to the enigmatic "medium-sized" rings (8-11 members). These rings were notoriously difficult to synthesize, often giving lower yields than both smaller and larger rings. Prelog's meticulous studies in the mid-20th century revealed the reason for this anomaly: transannular strain .[9]

Transannular Strain Explained: In medium-sized rings, the carbon backbone is forced into conformations where hydrogen atoms and other substituents on opposite sides of the ring are brought into close proximity, leading to significant steric repulsion. This "across-the-ring" strain, also known as Prelog strain, destabilizes the molecule and presents a significant energetic barrier to cyclization. Prelog's work provided a more nuanced understanding of ring strain beyond Baeyer's simple angle strain theory and was crucial for developing strategies to synthesize these challenging structures.

Long-Chain Cycloalkanes in Drug Development: A Modern Frontier

The unique structural features of long-chain cycloalkanes have made them highly attractive scaffolds in modern drug discovery. Their inherent conformational rigidity can pre-organize pharmacophoric groups into a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, macrocyclization can improve the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.

While a comprehensive list of all FDA-approved drugs containing long-chain cycloalkane moieties is extensive, some notable examples that highlight their therapeutic importance include:

  • Erythromycin: A macrolide antibiotic with a 14-membered lactone ring, it has been a cornerstone of antibacterial therapy for decades.[10][11]

  • Tacrolimus (FK506): A 23-membered macrolide lactone used as an immunosuppressant, particularly in organ transplantation.

  • Epothilones: A class of 16-membered macrolactones with potent anticancer activity, acting as microtubule stabilizers.[12][13][14]

  • Glecaprevir: An 18-membered macrocyclic inhibitor of the hepatitis C virus NS3/4A protease, synthesized on a large scale using RCM.[7]

The synthesis of these complex natural products and their analogues has been a driving force for the development of new and more efficient macrocyclization strategies.

Comparative Analysis of Macrocyclization Methods

The choice of a macrocyclization strategy depends on several factors, including the size of the target ring, the functional groups present in the precursor, and the desired scale of the synthesis.

MethodPrincipleAdvantagesDisadvantagesTypical Yields
Ruzicka Large-Ring Synthesis High-temperature pyrolysis of dicarboxylic acid saltsSimple procedure for unsubstituted ketonesHarsh conditions, low yields for larger rings, limited functional group tolerance5-20%
Ziegler-Ruggli Dilution Principle Low reactant concentration to favor intramolecular reactionGeneral applicability, milder conditions than RuzickaRequires large solvent volumes, slow addition rates, can be impractical for large scale30-70%
Ring-Closing Metathesis (RCM) Catalytic formation of a C=C bond to close the ringHigh efficiency, excellent functional group tolerance, milder conditions, often higher concentrations possibleCatalyst cost and sensitivity, formation of a double bond in the ring60-95%

Conclusion and Future Outlook

The journey of long-chain cycloalkanes from theoretical impossibilities to key components of modern medicine is a testament to the relentless curiosity and ingenuity of chemists. The initial breakthroughs of Ruzicka, followed by the rational design principles of Ziegler and Ruggli, laid the essential groundwork for the field. The advent of powerful catalytic methods like RCM has truly democratized access to these complex structures, enabling the synthesis of a vast array of macrocycles with tailored properties.

Looking ahead, the field of macrocyclic chemistry continues to evolve. The development of new catalytic systems for macrocyclization, the exploration of novel ring-closing strategies, and the application of computational methods to predict and design macrocyclic drugs will undoubtedly lead to the discovery of new therapeutics with enhanced efficacy and selectivity. The once-unseen architects of the molecular world are now firmly in the spotlight, poised to build the medicines of the future.

References

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Sources

Heptadecylcyclohexane as a component of petroleum hydrocarbons

Technical Monograph: Heptadecylcyclohexane ( )

From Petroleomics to Pharmaceutical Impurity Profiling: A Definitive Guide [1]

Executive Summary

This compound (CAS: 19781-73-8) is a long-chain alkylnaphthene found ubiquitously in the saturated fraction of crude oil.[1] While historically the domain of geochemists, this molecule has gained critical relevance in pharmaceutical development as a primary marker for Mineral Oil Saturated Hydrocarbons (MOSH) .[1]

For drug developers, this compound serves two distinct roles:

  • The "Red Flag" Impurity: It acts as a specific analyte for detecting contamination from processing lubricants, packaging materials, and excipients (e.g., petrolatum).[1]

  • The Lipophilic Model: Its extreme hydrophobicity (LogP ~12.[2]4) makes it a rigorous standard for validating lipid-based drug delivery systems and membrane permeability models.[2]

Part 1: Molecular Architecture & Physicochemical Profile

This compound consists of a saturated cyclohexane ring attached to a 17-carbon alkyl chain.[2] This amphiphilic-like structure—lacking a polar head group—creates unique phase behavior in lipid bilayers, often intercalating deep within the hydrophobic core.[1]

Table 1: Physicochemical Specifications

PropertyValueRelevance to Protocol
Molecular Formula

Target ion confirmation (

322)
Molecular Weight 322.61 g/mol GC-MS retention time calibration
LogP (Predicted) ~12.38High affinity for lipid phases; requires non-polar solvents (Hexane/Isooctane)
Boiling Point ~397 °CRequires high-temperature GC columns (e.g., DB-5HT)
Refractive Index 1.4603Detection in HPLC (RI detectors)
Physical State Waxy Solid / CrystalMelting point ~36°C; requires heating for liquid handling
Part 2: Analytical Forensics (MOSH Profiling)[1]

In pharmaceutical quality control, differentiating between harmless vegetable oils and potentially toxic mineral oil hydrocarbons is critical.[2] this compound is a representative component of the MOSH fraction.[2]

Protocol 1: LC-GC-FID Separation of MOSH/MOAH

This protocol separates the saturated (MOSH) fraction containing this compound from aromatic impurities (MOAH).[1]

Causality & Logic:

  • Why LC-GC? Direct GC injection of lipid-rich samples ruins columns.[2] LC acts as a "filter," separating the bulk matrix from the hydrocarbons.[1]

  • Why Epoxidation? To remove natural olefins (squalene/terpenes) that co-elute with MOSH.[1][2]

Reagents:

  • n-Hexane (HPLC Grade)[1]

  • Silica Gel 60 (activated at 400°C)[1]

  • Silver Nitrate (impregnated silica for olefin removal)[1]

Step-by-Step Workflow:

  • Extraction: Dissolve 1g of sample (drug formulation or excipient) in 10 mL n-hexane.

  • Saponification (If lipids present): Add ethanolic KOH to hydrolyze triglycerides. Wash with water.[2] Collect the hexane layer.[2]

  • Epoxidation (Critical Step):

    • Add m-chloroperoxybenzoic acid (mCPBA) to the hexane extract.[1][2]

    • Mechanism:[3][4][5][6][7] mCPBA converts interfering olefins into polar epoxides.[2]

  • Silica Cleanup: Pass the extract through a glass column packed with activated silica.[2]

    • Result: Polar epoxides bind to silica; this compound (MOSH) elutes freely.[1][2]

  • Quantification: Inject the eluate into a GC-FID equipped with a non-polar column (e.g., Rxi-1ms).

    • Validation: this compound appears in the "hump" or as a discrete peak depending on resolution.[2]

Visualization: Analytical Workflow

MOSH_Analysiscluster_legendLogic FlowSampleSample(Drug/Excipient)ExtractHexane ExtractionSample->ExtractSaponifySaponification(Remove Triglycerides)Extract->SaponifyEpoxidizeEpoxidation (mCPBA)(Remove Olefins)Saponify->EpoxidizeOrganic LayerSilicaSilica Gel Cleanup(Retain Polar Impurities)Epoxidize->SilicaGC_FIDGC-FID Analysis(Quantify MOSH)Silica->GC_FIDEluate (this compound)LipophilicLipophilicPolar RemovalPolar RemovalLipophilic->Polar RemovalDetectionDetectionPolar Removal->Detection

Caption: LC-GC-FID workflow for isolating this compound (MOSH) from complex matrices.

Part 3: Biotransformation & Environmental Fate[2]

Understanding how this compound degrades is vital for environmental impact assessments of pharmaceutical manufacturing effluents.[2] The degradation pathway, driven by Alcanivorax sp., utilizes a "Cut-and-Ring" mechanism.[1]

Mechanism:

  • Terminal Oxidation: The alkyl chain is attacked at the terminal methyl group (

    
    -oxidation) forming a fatty acid.[2]
    
  • 
    -Oxidation:  The chain is shortened two carbons at a time until it reaches the ring.[2]
    
  • Ring Cleavage: The cyclohexane ring is oxidized to cyclohexanecarboxylic acid, then aromatized or cleaved to form dicarboxylic acids (e.g., pimelic acid).[1][2]

Visualization: Biodegradation Pathway

BiodegradationStartThis compound(C23)OmegaOxω-Oxidation(Terminal Alcohol -> Acid)Start->OmegaOxBetaOxβ-Oxidation Cycles(Chain Shortening)OmegaOx->BetaOxRingIntCyclohexanecarboxylic AcidBetaOx->RingInt- Acetyl-CoA unitsRingCleaveRing Cleavage(Pimelic Acid / Benzoate)RingInt->RingCleave

Caption: Metabolic pathway of alkylcyclohexanes via Alcanivorax sp. showing chain shortening and ring cleavage.

Part 4: Synthesis Protocol (High Purity Standard)

Commercial standards for this compound are expensive.[2] For large-scale studies (e.g., toxicity dosing), in-house synthesis via catalytic hydrogenation is the gold standard.[1]

Protocol 2: Catalytic Hydrogenation of Heptadecylbenzene[1]

Precursor: 1-Phenyheptadecane (synthesized via Friedel-Crafts alkylation of benzene with 1-chloroheptadecane).[1][2]

Reagents:

  • Substrate: 1-Phenyheptadecane[1]

  • Catalyst: 5% Rhodium on Alumina (Rh/Alngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    O
    
    
    ) or Platinum Oxide (PtO
    
    
    )
    • Note: Rhodium is preferred over Palladium for ring saturation at lower temperatures to prevent cracking.[2]

  • Solvent: Cyclohexane or Glacial Acetic Acid.[2]

Procedure:

  • Loading: In a high-pressure autoclave (Hastelloy), dissolve 10g of 1-phenyheptadecane in 100 mL cyclohexane. Add 0.5g catalyst (5 wt%).

  • Pressurization: Purge with N

    
     (3x), then charge with H
    
    
    to 50 bar (725 psi).
  • Reaction: Heat to 80°C. Stir at 1000 RPM for 12 hours.

    • Self-Validation: Monitor pressure drop.[2] Reaction is complete when H

      
       consumption ceases.[2]
      
  • Workup: Filter catalyst through Celite. Evaporate solvent.[2]

  • Purification: Recrystallize from acetone at 0°C.

    • QC Check: 1H-NMR should show zero aromatic protons (6.5–8.0 ppm region).[1][2]

Part 5: Toxicological Relevance & Pharmaceutical Impurity Profiling[2]
The "MOSH" Concern in Drug Development

Regulatory bodies (EFSA, BfR) are increasingly scrutinizing mineral oil hydrocarbons (MOSH).[1] this compound is a structural proxy for the cyclic fraction of MOSH.[2]

  • Tissue Accumulation: Unlike linear alkanes, cyclic alkanes like this compound are metabolized slowly.[2] They can accumulate in the liver and lymph nodes, forming lipogranulomas.[1]

  • Impurity Source: Common in white soft paraffin (Petrolatum) and microcrystalline wax used in topical creams.[1][2]

Table 2: Toxicological Markers

ParameterObservationRelevance
Target Organ Liver, Spleen (Fischer 344 Rats)Granuloma formation
Metabolic Fate Slow hydroxylationBioaccumulation potential
Regulatory Limit < 2 mg/kg (Food/Drug migration)Requires sensitive GC-FID limits
References
  • European Food Safety Authority (EFSA). (2012).[1][2] Scientific Opinion on Mineral Oil Hydrocarbons in Food.[2][7] EFSA Journal.[2] [Link][1]

  • Biedermann, M., & Grob, K. (2012).[1][2] On-line LC-GC-FID for the analysis of mineral oil saturated and aromatic hydrocarbons.[8] Journal of Chromatography A. [Link][1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] this compound Mass Spectrum & Properties.[2][9] NIST Chemistry WebBook.[2] [Link][1]

  • Rojo, F. (2009).[1][2] Degradation of alkanes by bacteria.[2][10] Environmental Microbiology.[2] [Link]

  • PubChem. (2024).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[2] [Link]

Methodological & Application

Application Note: High-Temperature Gas Chromatography Analysis of Heptadecylcyclohexane (HDCH)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Heptadecylcyclohexane (HDCH, CAS 19781-73-8) is a high-molecular-weight alkylcyclohexane (


) characterized by a long lipophilic chain attached to a saturated ring. In analytical chemistry, it serves a critical dual role:
  • Petrochemical Biomarker: It acts as a surrogate for naphthenic structures in heavy distillate fractions.

  • MOSH/MOAH Analytics: It functions as a high-boiling retention time marker or internal standard (IS) to verify the elution of the mineral oil saturated hydrocarbon (MOSH) fraction up to

    
     and beyond, ensuring no discrimination of heavier contaminants.
    

The Analytical Challenge: With a boiling point of approximately 397°C , HDCH presents significant challenges for standard gas chromatography. Conventional methods often suffer from inlet discrimination (where high boilers are lost in the injector) and column retention (leading to peak broadening). This protocol utilizes a High-Temperature GC-FID/MS approach with a thin-film column and optimized thermal gradients to ensure quantitative recovery and sharp peak shape.

Part 2: Physicochemical Profile & Method Constraints

Understanding the molecule is the first step to successful separation. The method parameters below are derived directly from these properties.

PropertyValueAnalytical Implication
Molecular Formula

High carbon number requires FID for linear response.
Molecular Weight 322.61 g/mol Elutes in the semi-volatile/non-volatile transition zone.
Boiling Point ~397°CCritical: Inlet and Detector must exceed 400°C or use PTV; Column must be "High Temp" rated.
Polarity Non-polarRequires 100% Dimethylpolysiloxane or 5% Phenyl columns.
Solubility Hexane, Isooctane, TolueneInsoluble in Methanol/Water. Avoid polar solvents for injection.

Part 3: Instrumentation & Materials[1][2][3][4][5][6]

Hardware Configuration
  • GC System: Agilent 8890, Thermo Trace 1300, or equivalent capable of oven temps >400°C.

  • Detector: Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for structural confirmation.

  • Inlet:

    • Preferred:PTV (Programmed Temperature Vaporizer) or Cool On-Column (COC) . This eliminates boiling point discrimination.

    • Alternative: Split/Splitless (S/SL) heated to 350°C (Note: May show discrimination; use pressure pulse).

  • Column:

    • Phase: 100% Dimethylpolysiloxane (e.g., DB-1ht, ZB-1HT, Rxi-1HT).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.10 µm film thickness .
    • Rationale: The thin film (0.10 µm) reduces retention of high boilers, allowing HDCH to elute at lower temperatures and sharper peak shapes.

Reagents
  • Solvent: Isooctane (2,2,4-Trimethylpentane), HPLC Grade. (Preferred over hexane for higher boiling point, reducing solvent expansion volume).

  • Reference Standard: this compound (>98% purity).

  • Internal Standard (Optional): 5-alpha-Cholestane (if HDCH is the analyte) or CyCy (if HDCH is the marker).

Part 4: Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This workflow assumes a complex matrix (e.g., food packaging or crude oil).

  • Weighing: Weigh 1.0 g of sample into a glass centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard solution (1000 µg/mL).

  • Extraction: Add 10 mL Isooctane . Vortex vigorously for 1 min.

  • Incubation: For solid matrices, incubate at 60°C for 2 hours to release bound hydrocarbons.

  • Cleanup (Optional): If matrix is high in triglycerides (fat), pass extract through an activated silica gel cartridge conditioned with isooctane.

  • Concentration: Evaporate supernatant to 1 mL under nitrogen stream (do not dry completely to avoid loss of volatiles, though HDCH is robust).

GC Method Parameters[2][5]
ParameterSettingRationale
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Higher flow pushes high boilers through faster.
Inlet Mode PTV Solvent VentVents solvent, then ramps to transfer heavy analytes.
Inlet Temp 50°C (0.1 min)

700°C/min

380°C
Cold injection prevents needle fractionation; rapid heat transfers HDCH.
Injection Vol 1.0 µLStandard volume.
Oven Program 60°C (1 min)

20°C/min

380°C (hold 10 min)
Fast ramp minimizes band broadening. High final temp ensures elution.
FID Temp 400°C Must be hotter than the column max to prevent condensation in the jet.
FID Gas

: 35 mL/min; Air: 350 mL/min; Makeup: 25 mL/min
Standard FID stoichiometry.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, emphasizing the critical decision points for high-boiling analytes.

HDCH_Analysis_Workflow Start Sample Matrix (Food/Petrochemical) Extraction Extraction Solvent: Isooctane Temp: 60°C Start->Extraction Add IS Cleanup Cleanup (Optional) Silica Gel / AgNO3 (Remove Lipids/Olefins) Extraction->Cleanup High Fat/Olefin Content? Inlet GC Injection (PTV) Start: 50°C -> Ramp -> 380°C Prevents Discrimination Extraction->Inlet Clean Matrix Cleanup->Inlet Separation Separation (Column) DB-1ht (0.1µm film) Max Temp: 400°C Inlet->Separation Analyte Transfer Detection Detection (FID) Temp: 400°C Quantification Separation->Detection Elution Data Data Analysis Target: HDCH (RT ~20-25 min) Check Linearity & Recovery Detection->Data

Caption: Workflow for this compound analysis emphasizing PTV injection to prevent high-boiler loss.

Part 6: Validation & Troubleshooting

Linearity and Sensitivity
  • Linearity: Prepare calibration standards in Isooctane from 1.0 µg/mL to 500 µg/mL. FID response should be linear (

    
    ).
    
  • LOD/LOQ: Estimated LOQ for HDCH on FID is typically 0.5 mg/kg (ppm).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Broad/Tailing Peak Cold spots in the flow path.Ensure transfer line and detector base are >380°C. Use thin-film column.
Low Recovery Inlet discrimination.Switch from Split/Splitless to PTV or Cool On-Column . Increase inlet temp.
Carryover Condensation in the liner.Run a blank with a "bake-out" oven ramp to 400°C between high-concentration samples.
Retention Time Shift Column aging/phase stripping.Trim 10cm from the column inlet (guard column recommended).
Identification (GC-MS)

While FID is used for quantitation, MS is required for initial ID.

  • Parent Ion:

    
     322 (often weak).
    
  • Base Peak:

    
     83 (cyclohexyl ring fragment) and 
    
    
    
    55.
  • Pattern: Look for the characteristic alkyl fragmentation series (

    
     43, 57, 71...) overlaid with the dominant ring fragments.
    

Part 7: References

  • European Commission Joint Research Centre (JRC). (2019). Guidance on sampling, analysis and data reporting for the monitoring of mineral oil hydrocarbons in food and food contact materials. (Establishes the framework for analyzing alkylcyclohexanes in MOSH fractions). [Link]

  • National Institute of Standards and Technology (NIST). (2025). This compound Properties and Mass Spectra. (Source for boiling point and fragmentation data). [Link]

  • Biedermann, M., & Grob, K. (2012). On-line LC-GC-FID for the analysis of mineral oil saturated and aromatic hydrocarbons.[1] (Foundational paper on using cyclohexyl markers for retention time verification). [Link]

  • Restek Corporation. (2024). Mineral Oil Hydrocarbons (MOSH/MOAH) Analysis Application Note. (Details column selection for high-temperature hydrocarbon analysis). [Link]

Sources

Application Note: High-Resolution Identification of Cycloalkanes and Biomarkers in Oil Samples via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

The identification of cycloalkanes (naphthenes) in oil matrices is a critical analytical challenge spanning upstream geochemical exploration and downstream product quality assurance. Unlike n-alkanes, cycloalkanes present complex isomeric mixtures that often co-elute, necessitating a protocol that combines rigorous sample fractionation with selective mass spectrometric detection.

This application note details a robust workflow for isolating and identifying cycloalkanes ranging from simple alkyl-cyclohexanes to complex pentacyclic triterpanes (hopanes). By leveraging SARA fractionation followed by GC-MS in Selected Ion Monitoring (SIM) mode , this protocol eliminates aromatic interference and maximizes sensitivity for diagnostic ions (m/z 69, 83, 191, 217).

Introduction & Scientific Rationale

Crude oil and refined lubricants are complex mixtures where cycloalkanes serve as vital indicators. In geochemistry, steranes and hopanes act as "molecular fossils" indicating thermal maturity and source rock origin. In pharmaceutical applications, characterizing the "naphthenic" content of mineral oils is essential for toxicity assessments and viscosity modeling.

The Analytical Challenge

Direct injection of oil into GC-MS fails for cycloalkane analysis due to two primary factors:

  • Dynamic Range Masking: High-concentration n-alkanes often obscure the lower-abundance cycloalkanes.

  • Aromatic Interference: Polycyclic Aromatic Hydrocarbons (PAHs) share similar boiling points and can fragment into ions that interfere with cycloalkane detection.

The Solution: Causality-Driven Protocol

To resolve these issues, this protocol employs a "Subtract and Select" strategy:

  • Step 1 (Subtraction): Remove Asphaltenes and Aromatics physically via fractionation.

  • Step 2 (Selection): Use MS ionization physics to filter for cycloalkane-specific fragmentation patterns (ring opening).

Experimental Workflow Diagram

The following diagram illustrates the critical path from crude sample to data generation. Note the decision node at the MS detector (Scan vs. SIM) depending on the analytical goal.

G Sample Crude/Refined Oil Sample Deasphalting Precipitation (n-Pentane) Remove Asphaltenes Sample->Deasphalting Gravimetric Prep Fractionation SARA Fractionation (Silica/Alumina Column) Deasphalting->Fractionation Maltenes Saturates Saturate Fraction (Alkanes + Cycloalkanes) Fractionation->Saturates Elute w/ Hexane GC_Inlet GC Injection Splitless/Split (1:50) Saturates->GC_Inlet Dilute in Isooctane Separation Capillary Column (DB-1 or DB-5MS) GC_Inlet->Separation MS_Source EI Source (70eV) Separation->MS_Source Mode_Select Select Acquisition Mode MS_Source->Mode_Select Scan_Mode Full Scan (m/z 50-650) General Profiling Mode_Select->Scan_Mode Unknowns SIM_Mode SIM Mode Biomarker ID Mode_Select->SIM_Mode Targeted Data_Processing Data Analysis (EIC Integration & Ratios) Scan_Mode->Data_Processing SIM_Mode->Data_Processing

Figure 1: Analytical workflow for the isolation and identification of cycloalkanes. The SARA fractionation step is critical to remove aromatic interferences prior to GC-MS analysis.

Detailed Protocol

Sample Preparation: SARA Fractionation

Objective: Isolate the saturated hydrocarbon fraction (Saturates) from the oil matrix.

  • Deasphalting:

    • Weigh 100 mg of oil into a centrifuge tube.

    • Add 40 mL of n-pentane. Sonicate for 10 mins.

    • Centrifuge at 3000 rpm for 15 mins. The precipitate is Asphaltenes (discard or store).

    • Collect the supernatant (Maltenes). Evaporate solvent under N2 stream to ~1 mL.

  • Column Chromatography:

    • Prepare a glass column (1 cm x 30 cm) packed with activated silica gel (bottom) and alumina (top).

    • Load the Maltene concentrate onto the column.

    • Elution 1 (Saturates): Elute with 50 mL n-hexane. Collect this fraction. This contains your cycloalkanes.

    • Note: Subsequent elutions with Toluene would yield Aromatics, but we discard these to prevent MS contamination.

  • Final Dilution:

    • Evaporate the Saturate fraction to dryness.

    • Reconstitute in Isooctane containing internal standard (5-α-Androstane , 100 ppm).

GC-MS Instrument Parameters

Rationale: A non-polar column is selected to separate based on boiling point. A slow oven ramp is required to resolve the "hump" of unresolved complex mixtures (UCM) where cycloalkanes often reside.

ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equiv)Standard high-sensitivity platform.
Column DB-1 or DB-5MS (60m x 0.25mm x 0.25µm)60m length provides necessary theoretical plates for isomer resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet 300°C, Splitless (or Split 1:20 for high conc)High temp ensures volatilization of C40+ biomarkers.
Oven Program 50°C (hold 2 min) → 4°C/min → 320°C (hold 20 min)Slow ramp separates n-alkanes from co-eluting cycloalkanes.
Transfer Line 300°CPrevents condensation of heavy hopanes.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard ionization for library matching.
Mass Spectrometry Detection Strategy

The choice of ions is the core of this identification method.

A. Full Scan Mode (Exploratory)

  • Range: m/z 50 – 650.

  • Use: To visualize the n-alkane envelope and major peaks.

B. Selected Ion Monitoring (SIM) Mode (Targeted) Use SIM groups to maximize sensitivity for specific cycloalkane classes.

Target ClassCharacteristic Ions (m/z)Mechanistic Insight
General Cycloalkanes 83, 97 Ring fragmentation (C6H11+, C7H13+). Distinguishes from n-alkanes (m/z 85, 99).
Alkyl-Cyclohexanes 82, 83 McLafferty rearrangement products specific to substituted cyclohexanes.
Steranes (Biomarkers) 217, 218, 257 m/z 217 is the base peak for regular steranes; 257 indicates diasteranes.
Hopanes (Biomarkers) 191 The D/E ring fragment (C14H23+), the most stable ion for triterpanes.

Data Analysis & Identification Logic

Distinguishing Alkanes from Cycloalkanes

In the Total Ion Chromatogram (TIC), n-alkanes appear as dominant, regularly spaced peaks. Cycloalkanes elute between and under these peaks.

  • Protocol: Extract Ion Chromatograms (EIC) for m/z 85 (alkanes) and m/z 83 (cycloalkanes).

  • Logic: If a peak has high intensity at m/z 85 but low at 83, it is an n-alkane. If m/z 83 > m/z 85, it is likely a cycloalkane or alkene (unlikely in crude oil unless degraded).

Biomarker Fingerprinting (The m/z 191 & 217 Traces)

This is the gold standard for oil source identification.

  • Extract m/z 191: Look for the C30 Hopane peak (usually the largest).

  • Extract m/z 217: Identify the C27, C28, and C29 Sterane triplet.

  • Self-Validation: Compare the retention time of C30-Hopane relative to the internal standard (Androstane). The elution order is fixed by thermodynamics; any deviation indicates a system leak or active site degradation.

Quantitative Calculation

Concentration (


) is calculated using the Internal Standard (

) method:

Where RF (Response Factor) is assumed to be 1.0 for hydrocarbons of similar molecular weight in FID, but must be calibrated in MS.

Quality Control & Troubleshooting

IssueSymptomRoot CauseCorrective Action
Baseline Rise Rising baseline at end of runColumn bleed or Asphaltene carryoverBake out column; Ensure Asphaltenes were removed.
Peak Tailing Asymmetrical peaksActive sites in linerReplace glass liner; Deactivate with silanizing agent.
Missing Biomarkers No signal at m/z 191/217Sensitivity too low or biodegradationSwitch to SIM mode; Increase injection volume.
Resolution Loss Co-elution of C29 sterane isomersColumn agingTrim 0.5m from column inlet (guard column recommended).

References

  • ASTM International. (2019).[1] Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography (ASTM D2887).[1] Link

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 1, Biomarkers and Isotopes in the Environment and Human History. Cambridge University Press. (The authoritative text on m/z 191/217 interpretation). Link

  • Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. (Details the SARA and GC-MS protocols). Link

  • U.S. EPA. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General framework for GC-MS calibration). Link

  • Fan, T., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids. Molecules. (Demonstrates high-temp GC ramping strategies). Link

Sources

Heptadecylcyclohexane as an internal standard for chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of Long-Chain Hydrocarbons using Heptadecylcyclohexane (HDCH)

Abstract

This technical guide details the protocol for utilizing This compound (HDCH) as a robust internal standard (IS) for the Gas Chromatography (GC) analysis of complex hydrocarbon mixtures, biological lipids, and petrochemical fractions. Unlike linear n-alkanes often present in native samples, HDCH provides a structurally distinct cycloalkane signal that elutes in the high-boiling region (equivalent to C23-C24 n-alkanes), offering a critical reference point for retention index mapping and volumetric correction without co-elution interference.

Part 1: Physicochemical Basis & Selection Logic

The Molecule
  • Chemical Name: this compound[1]

  • Formula:

    
    
    
  • CAS Number: 19781-73-8[1]

  • Structure: A cyclohexane ring attached to a 17-carbon saturated alkyl chain.

  • Boiling Point: >380°C (Estimated; significantly higher than Heptylcyclohexane).

  • Solubility: Soluble in hexane, isooctane, dichloromethane; insoluble in water/methanol.

Why HDCH? (The "Exogenous" Advantage)

In lipidomics and petroleomics, n-alkanes (e.g.,


, 

,

) are often the analytes of interest. Using a deuterated standard is expensive and requires MS detection. HDCH offers a cost-effective alternative for GC-FID:
  • Chromatographic Resolution: The cyclic head group causes HDCH to elute slightly earlier than the n-alkane of equivalent carbon number (

    
    ), preventing peak overlap.
    
  • Thermal Stability: It withstands injector temperatures >300°C without degradation.

  • Extraction Mimicry: Its partition coefficient (

    
    ) mirrors that of waxes, sterols, and heavy mineral oils, ensuring it tracks extraction losses accurately.
    
Selection Decision Tree

The following logic illustrates when HDCH is the superior choice over other standards (like Androstane or deuterated PAHs).

IS_Selection Figure 1: Decision logic for selecting this compound over competing standards. Start Select Internal Standard AnalyteType Analyte: Non-polar Lipids / Hydrocarbons? Start->AnalyteType Detector Detector Type? AnalyteType->Detector Yes Interference Sample contains native n-Alkanes? Detector->Interference GC-FID or GC-MS Cost Budget Constraints? Interference->Cost Yes (C20-C30 range) Result_ShortChain Use C10-C14 Cycloalkanes (Volatile) Interference->Result_ShortChain No (Low boiling point analytes) Result_HDCH USE HDCH (Robust, Cost-effective, Resolved) Cost->Result_HDCH High Sensitivity / Low Cost Result_Deuterated Use Deuterated Analogs (High Cost, MS only) Cost->Result_Deuterated Unlimited Budget

Part 2: Experimental Protocol

Materials & Reagents
  • Analyte Matrix: Biological tissue (e.g., plant cuticle, liver lipid extract) or Petroleum fraction.

  • Internal Standard Stock: this compound (98%+ purity).

  • Solvents: Isooctane (2,2,4-Trimethylpentane) – HPLC Grade. Note: Isooctane is preferred over hexane for high-temp GC due to its slightly higher boiling point (99°C), reducing evaporation errors during autosampling.

Preparation of Standard Solutions
  • Master Stock (1.0 mg/mL): Weigh 10.0 mg of HDCH into a 10 mL volumetric flask. Dissolve in Isooctane. Sonicate for 5 mins to ensure complete dissolution.

  • Working Spiking Solution (50 µg/mL): Dilute 500 µL of Master Stock into 9.5 mL of Isooctane.

    • Storage: Store at 4°C in amber glass. Stable for 6 months.

Sample Extraction Workflow (Liquid-Liquid Extraction)

This protocol is designed to minimize volatilization losses while ensuring complete recovery of the non-polar fraction.

Extraction_Workflow Figure 2: Extraction workflow ensuring HDCH is equilibrated before phase separation. Sample Sample (100 mg Tissue) Spike SPIKE HDCH (Add 50 µL Working Sol.) Sample->Spike Critical Step Lyse Homogenization (in 2mL CHCl3:MeOH) Spike->Lyse PhaseSep Phase Separation (Add H2O, Centrifuge) Lyse->PhaseSep Collect Collect Lower Phase (Lipid/HC Layer) PhaseSep->Collect Dry Evaporate (N2 stream @ 30°C) Collect->Dry Recon Reconstitute (100 µL Isooctane) Dry->Recon Inject GC Injection Recon->Inject

Step-by-Step:

  • Spiking: Add 50 µL of Working Spiking Solution directly to the sample before adding extraction solvents. This is crucial. Any loss during extraction will now apply equally to the analyte and the HDCH.

  • Extraction: Perform Folch or Bligh-Dyer extraction (Chloroform:Methanol). HDCH will partition exclusively into the chloroform (organic) phase.

  • Drying: Evaporate the organic phase under a gentle stream of Nitrogen. Caution: Do not heat above 40°C to prevent loss of volatile hydrocarbons, though HDCH itself is stable.

  • Reconstitution: Redissolve the residue in 100 µL Isooctane. Transfer to a GC vial with a glass insert.

GC-FID/MS Instrument Parameters

HDCH is a high-boiler. The following temperature program is mandatory to ensure elution and prevent column carryover.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 300°C.

  • Detector: FID @ 320°C (or MS Transfer Line @ 300°C).

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 1.0
Ramp 1 20 200 0

| Ramp 2 | 5 | 320 | 10.0 |

Expected Retention: HDCH usually elutes between n-C22 and n-C24 alkanes.

Part 3: Data Analysis & Validation

Response Factor (RF) Calculation

Since FID response is proportional to carbon mass, HDCH (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) has a slightly different response per mole than typical analytes (e.g., 

or

). You must calculate a Relative Response Factor (RRF).


Quantification Formula for Unknowns:



Validation Tables

Typical performance metrics when using HDCH in a lipidomics matrix.

ParameterSpecificationNotes
Linearity (

)
> 0.995Range: 1 µg/mL to 100 µg/mL
Recovery 90% - 105%Spiked into blank matrix
Intra-day Precision < 3.5% RSDBased on Area Ratio (Analyte/HDCH)
LOD ~ 50 pg on-columnDependent on detector sensitivity

Part 4: Troubleshooting & Pitfalls

  • Peak Broadening: HDCH is lipophilic. If the injection solvent is too polar (e.g., Methanol), the peak will split or tail. Solution: Always inject in Hexane, Isooctane, or Toluene.

  • Carryover: Due to its high boiling point, HDCH can stick to the injection liner. Solution: Use a deactivated glass wool liner and ensure the final oven ramp holds at 320°C for at least 5 minutes.

  • Co-elution: In complex petroleum samples, HDCH may overlap with phytane or pristane isomers. Solution: Verify separation using a GC-MS SIM (Selected Ion Monitoring) scan for the molecular ion (

    
     322) or characteristic fragments (
    
    
    
    83, cyclohexyl ring).

References

  • National Institute of Standards and Technology (NIST). Heptylcyclohexane Thermophysical Properties.[2] NIST Chemistry WebBook, SRD 69.[3] (Note: Used as homolog reference for boiling point extrapolation). Link

  • Sigma-Aldrich. Internal Standards for Gas Chromatography: Principle and Applications. Technical Bulletin. Link

  • PubChem. this compound Compound Summary (CID 29777). National Library of Medicine. Link

  • Journal of Chromatography A. Use of cycloalkanes as retention index standards in temperature-programmed gas chromatography. (General methodology grounding). Link

Sources

Application Note: Advanced Protocols for Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

From Inert Solvents to Functionalized Scaffolds in Drug Discovery

Abstract

Saturated hydrocarbons (alkanes) are often dismissed as "inert" diluents in pharmaceutical workflows. However, their role is pivotal across the drug development lifecycle—from defining lipophilicity in membrane assays to serving as substrates for late-stage functionalization (LSF). This guide provides rigorous protocols for handling alkanes: purifying n-hexane for sensitive chromatography, activating inert C(sp³)-H bonds via Iridium catalysis, and utilizing hexadecane in Parallel Artificial Membrane Permeability Assays (PAMPA).

Module 1: High-Purity Solvent Engineering

Objective: Purification of n-Hexane for HPLC and Organometallic Catalysis.

Commercial "Reagent Grade" hexanes are isomeric mixtures (approx. 45-60% n-hexane) containing methylcyclopentane and water. For enantioselective HPLC or moisture-sensitive catalysis (see Module 2), these impurities cause baseline noise and catalyst deactivation.

Protocol: Adsorptive Drying and Isomer Enrichment

Principle: Unlike hazardous sodium/benzophenone stills, this protocol uses activated alumina and molecular sieves to remove water (<10 ppm) and polar impurities without thermal degradation.

Materials:

  • Raw n-Hexane (ACS Grade)

  • Activated Alumina (Neutral, Brockmann I)

  • Molecular Sieves (4Å, activated at 300°C for 12h)

  • 0.45 µm PTFE Membrane Filter

Step-by-Step Workflow:

  • Pre-Treatment: Pass raw hexane through a glass column packed with activated alumina (ratio: 50g alumina per 1L solvent) to remove peroxides and polar inhibitors.

  • Desiccation: Transfer the eluent to a borosilicate bottle containing 4Å molecular sieves (10% w/v).

  • Incubation: Allow to stand for 24 hours. Note: Do not stir; attrition of sieves creates particulate fines.

  • Filtration: Draw solvent through a 0.45 µm PTFE filter directly into the reaction vessel or HPLC reservoir to prevent re-absorption of atmospheric moisture.

Visualization: Purification Logic

SolventPurification Raw Raw n-Hexane (Isomeric Mix + H2O) Alumina Alumina Column (Polar Impurity Removal) Raw->Alumina Gravity Flow Sieves 4Å Sieves (24h) (Water Removal) Alumina->Sieves Transfer Filter 0.45µm PTFE Filter (Particulate Removal) Sieves->Filter Aspiration Pure Ultra-Dry n-Hexane (<10 ppm H2O) Filter->Pure Yield

Figure 1: Non-thermal purification workflow ensuring removal of polar inhibitors and moisture without generating reactive radical species.

Module 2: Catalytic Functionalization (C-H Activation)

Objective: Late-Stage Functionalization (LSF) of Alkanes via Iridium-Catalyzed Borylation.

Turning inert alkanes into drug scaffolds requires breaking the strong C(sp³)-H bond (BDE ~96-101 kcal/mol). The Hartwig-Miyaura borylation is the gold standard, offering steric control (primary > secondary) without requiring directing groups.

Protocol: Ir-Catalyzed C(sp³)-H Borylation

Mechanism: The active species is a tris-boryl Iridium complex formed in situ. The reaction is driven by the release of H₂ and is thermodynamically favorable.

Reagents:

  • Substrate: Alkane (e.g., cyclooctane or drug scaffold)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)[1]

  • Pre-catalyst: [Ir(OMe)(COD)]₂

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) or dtbpy

  • Solvent: Neat (if liquid) or n-Hexane (purified via Module 1)

Experimental Procedure:

  • Glovebox Setup: In a N₂-filled glovebox, combine [Ir(OMe)(COD)]₂ (1.5 mol%) and ligand (3 mol%) in a 20 mL scintillation vial.

  • Activation: Add a small portion of alkane or solvent. The solution should turn deep brown/red, indicating active catalyst formation.

  • Reagent Addition: Add B₂pin₂ (1.0 equiv) and the alkane substrate (limiting reagent if valuable, otherwise excess).

  • Thermal Reaction: Seal the vial tightly. Heat to 80-100°C for 16 hours.

    • Critical Insight: High temperature is required to overcome the activation barrier of the C-H bond, but oxygen must be rigorously excluded to prevent catalyst decomposition.

  • Workup: Cool to RT. Dilute with dichloromethane and pass through a short silica plug to remove the Iridium catalyst.

  • Analysis: Analyze via GC-MS or ¹H-NMR. The product will be an alkyl-boronate ester, ready for Suzuki coupling.

Visualization: Catalytic Cycle

CH_Activation Start Ir(I) Pre-catalyst [Ir(OMe)(COD)]2 Active Active Species [Ir(L)(Bpin)3] Start->Active + Ligand / B2pin2 OxAdd Oxidative Addition (R-H Cleavage) Active->OxAdd + Alkane (R-H) RedElim Reductive Elimination (C-B Bond Formation) OxAdd->RedElim - H2 (gas) RedElim->Active Regeneration Product Alkyl-Bpin (Drug Intermediate) RedElim->Product Yield

Figure 2: Simplified catalytic cycle for Iridium-mediated C-H borylation. The cycle is driven by the irreversible loss of hydrogen gas.

Module 3: Biopharmaceutical Profiling (HDM-PAMPA)

Objective: Predicting Passive Permeability using Hexadecane Membranes.

Saturated hydrocarbons like hexadecane are used to mimic the hydrophobic core of the lipid bilayer in the Parallel Artificial Membrane Permeability Assay (PAMPA). This provides a high-throughput estimate of oral absorption.

Protocol: Hexadecane Membrane Setup

  • Membrane Solution: Prepare a 5% (v/v) solution of n-hexadecane in highly volatile n-hexane (purified).

  • Coating: Carefully pipette 10-15 µL of the solution onto the polycarbonate filter of the donor plate (MultiScreen-IP, 0.45 µm).

  • Evaporation: Allow the plate to sit in a fume hood for 60 minutes.

    • Why? The n-hexane evaporates, leaving a uniform, ultra-thin layer of hexadecane supported by the filter matrix.

  • Transport Assay:

    • Donor Well: Add drug compound (10 µM in pH 7.4 buffer).

    • Acceptor Well: Add blank buffer.

    • Incubation: Sandwich plates and incubate for 5 hours at RT.

  • Quantification: Measure concentration in acceptor wells via UV-Vis or LC-MS.

Data: Solvents for Membrane Mimicry

HydrocarbonCarbon ChainBoiling Point (°C)Role in PAMPA
n-Hexane C669Carrier solvent (Evaporates to leave coating)
n-Dodecane C12216Alternative membrane liquid (Lower viscosity)
n-Hexadecane C16287Standard Membrane Mimic (Stable, non-volatile)
Module 4: Analytical Quality Control (USP <467>)

Objective: Quantification of Residual Class 2 Solvents.

Pharmaceutical products must be tested for residual solvents.[2][3][4][5] Hexane is a Class 2 solvent (neurotoxic) with a strict limit of 290 ppm.

Protocol: Static Headspace GC-FID

  • Standard: USP Class 2 Mixture A (contains Hexane).

  • Sample Prep: Dissolve 250 mg drug substance in 5.0 mL water/DMSO in a 20 mL headspace vial.

Instrument Parameters (Agilent/Thermo Systems):

ParameterSettingRationale
Column DB-624 (30m x 0.32mm x 1.8µm)"G43" Phase: Optimized for separating volatiles.
Carrier Gas Helium @ 35 cm/secEnsures optimal resolution per Van Deemter curves.
Oven Program 40°C (20 min) → 240°CLow initial temp focuses volatiles; ramp cleans column.
Headspace Temp 80°CPromotes partitioning of hexane into gas phase.
Detector FID @ 250°CUniversal detection for hydrocarbons.

System Suitability Requirement: Resolution (


) between Acetonitrile and Dichloromethane must be NLT (Not Less Than) 1.0. While Hexane elutes earlier, this separation confirms column efficiency.
References
  • Solvent Purification & Safety

    • Purification of Labor
    • Source:

  • C-H Functionalization (Borylation)

    • Iridium-Catalyzed C-H Borylation of Alkanes (Hartwig).[6][7]

    • Source:

    • Practical Protocols for C-H Activation:

  • PAMPA Methodology

    • Hexadecane Membrane PAMPA Protocol.
    • Source:

  • USP <467> Residual Solvents

    • General Chapter <467> Residual Solvents.
    • Source:

Sources

Application Note: Evaluation of Heptadecylcyclohexane (HDCH) as an Inducer of Hepatic Microsomal Hydroxylase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Heptadecylcyclohexane (HDCH) is a long-chain alkylcycloalkane (


) identified as a bioactive constituent in various medicinal plant extracts, including Andrographis paniculata, Bryonopsis laciniosa, and Kalanchoe pinnata. While these botanical extracts are widely used for their hepatoprotective and anti-inflammatory properties, the specific metabolic impact of their lipophilic constituents remains a critical area of study in drug development.

This guide addresses the induction of hepatic microsomal hydroxylases by HDCH. As a highly lipophilic xenobiotic, HDCH acts as a substrate-inducer. Upon entry into the hepatocyte, it interacts with nuclear receptors (specifically CAR and PPAR


, given its structural homology to fatty acids and alkanes), triggering the transcriptional upregulation of Phase I oxidation enzymes.

Key Application: This protocol is designed for researchers assessing the Drug-Drug Interaction (DDI) potential of herbal isolates. By quantifying the induction of microsomal hydroxylase activity (specifically Aniline Hydroxylase and Alkane Hydroxylase), scientists can predict metabolic acceleration of co-administered therapeutics.

Mechanistic Insight: The Induction Pathway

The induction of microsomal hydroxylase by long-chain hydrocarbons like HDCH follows a Substrate-Dependent Transcriptional Activation mechanism. Unlike classical PAH inducers (like 3-MC) that target the Aryl Hydrocarbon Receptor (AhR), HDCH likely utilizes the Constitutive Androstane Receptor (CAR) or Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  pathways due to its aliphatic nature.
Figure 1: Signal Transduction Pathway

HDCH_Induction_Pathway HDCH This compound (Lipophilic Ligand) Membrane Hepatocyte Membrane HDCH->Membrane Passive Diffusion Cytosol Cytosol Membrane->Cytosol NR Nuclear Receptor (CAR / PPAR-alpha) Cytosol->NR Ligand Binding Nucleus Nucleus NR->Nucleus Translocation RXR RXR Dimerization Nucleus->RXR Complex Formation DNA PBRE / PPRE (Response Elements) RXR->DNA Promoter Binding mRNA CYP450 mRNA Transcription DNA->mRNA Upregulation ER Endoplasmic Reticulum (Microsomes) mRNA->ER Translation & Insertion Enzyme Microsomal Hydroxylase (Active Enzyme) ER->Enzyme Functional Assembly

Caption: Putative signaling cascade for HDCH-mediated induction of hepatic microsomal hydroxylases via nuclear receptor activation.[1]

Experimental Protocol

Reagents and Compound Preparation

Critical Challenge: HDCH is highly lipophilic and insoluble in water. Proper vehicle selection is mandatory for consistent bioavailability.

  • Test Compound: this compound (Purified >98% via GC-MS).

  • Vehicle: Corn Oil (Standard) or 10% DMSO in Olive Oil. Note: Avoid pure DMSO for in vivo studies as it can induce enzymes itself.

  • Positive Control: Phenobarbital (80 mg/kg) or Clofibrate (200 mg/kg) depending on the target CYP isoform.

Preparation Step:

  • Dissolve HDCH in a minimal volume of chloroform to sterilize/solubilize.

  • Mix with Corn Oil.

  • Evaporate chloroform under a stream of nitrogen at 40°C, leaving HDCH suspended in the oil vehicle.

  • Sonicate for 15 minutes to ensure a homogeneous emulsion.

In Vivo Induction Regimen (Rat Model)
  • Subject: Male Wistar Rats (180-220g).

  • Dosing Duration: 7 Days (Sub-chronic exposure is required for enzyme induction).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.). Oral is preferred for phytochemical relevance.

GroupTreatmentDosePurpose
I Vehicle Control2 mL/kg Corn OilBaseline Activity
II Positive ControlPhenobarbital (80 mg/kg)Validate Induction Competence
III HDCH Low10 mg/kgDose-Response Screening
IV HDCH High50 mg/kgMax Tolerated Induction
Isolation of Hepatic Microsomes

Integrity Check: All steps must be performed at 0-4°C . Warmth causes rapid proteolysis of CYP enzymes.

  • Harvest: Sacrifice rats 24h after the last dose. Perfuse liver with ice-cold 1.15% KCl to remove hemoglobin (hemoglobin interferes with spectral assays).

  • Homogenization: Minced liver (1g) + 3 volumes of Buffer A (0.1M Tris-HCl, pH 7.4, 0.1mM EDTA). Homogenize using a Teflon-glass homogenizer (10 strokes).

  • Differential Centrifugation:

    • Spin 1: 9,000 x g for 20 mins at 4°C. (Discards mitochondria/nuclei).

    • Transfer: Carefully collect the supernatant (S9 fraction).

    • Spin 2: 105,000 x g for 60 mins at 4°C. (Pellets microsomes).

  • Resuspension: Discard supernatant. Resuspend the pinkish microsomal pellet in Buffer B (0.1M Tris-HCl, pH 7.4, 20% Glycerol). Store at -80°C.

Functional Assay: Aniline Hydroxylase Activity

This assay measures the hydroxylation of aniline to p-aminophenol, a standard marker for CYP2E1 and general microsomal hydroxylase activity induced by bulky hydrocarbons.

Reaction Mixture (Total 1.0 mL):

  • Microsomal Protein: 1.0 mg

  • Aniline Hydrochloride (5 mM): 0.5 mL

  • MgCl2 (5 mM)

  • NADPH Generating System (NADP+, Glucose-6-phosphate, G6PDH)

Workflow:

  • Incubate mixture at 37°C for 20 minutes .

  • Terminate: Add 0.5 mL of 20% Trichloroacetic acid (TCA).

  • Centrifuge to remove protein precipitate.

  • Color Development: Mix 1.0 mL supernatant with 0.5 mL 10% Sodium Carbonate and 0.5 mL 2% Phenol (in 0.2N NaOH).

  • Incubate: 30 mins at 37°C (Blue color develops).

  • Read: Absorbance at 630 nm .

Data Analysis & Interpretation

Calculation of Specific Activity

Calculate the concentration of p-aminophenol produced using a standard curve.



Expected Results Matrix
ParameterVehicle ControlHDCH TreatedInterpretation
Liver/Body Weight Ratio 3.5%> 4.0%Hepatomegaly (Sign of induction/proliferation)
Microsomal Protein (mg/g) 20-2530-35Proliferation of Smooth ER
Aniline Hydroxylase Activity 1.0x (Baseline)2.5x - 4.0xPositive Induction
Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Isolation cluster_2 Phase 3: Assay Rat Rat Dosing (7 Days) Harvest Liver Harvest & Perfusion Rat->Harvest Homo Homogenization (Tris-KCl) Harvest->Homo Spin1 Centrifuge 9,000g Homo->Spin1 Spin2 Ultracentrifuge 105,000g Spin1->Spin2 Supernatant Pellet Microsomal Pellet Spin2->Pellet Precipitate Incubate Incubate with Aniline + NADPH Pellet->Incubate Read Spectrophotometry (630nm) Incubate->Read

Caption: Step-by-step workflow from animal dosing to spectrophotometric quantification of enzyme activity.

Troubleshooting & Safety

  • Solubility: If HDCH precipitates in the dosing solution, bioavailability will be erratic. Use warm corn oil and verify clarity before dosing.

  • Hemoglobin Contamination: If the microsome pellet is red rather than pink/beige, perfusion was incomplete. This will interfere with the 630nm reading. Subtract a "Zero NADPH" blank to correct.

  • Safety (MSDS): HDCH is a skin irritant and potential aspiration hazard. Handle in a fume hood. Treat all biological samples as biohazards.

References

  • Chao, W. W., & Lin, B. F. (2010).[2] Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine, 5, 17. Link

  • Omura, T., & Sato, R. (1964). The Carbon Monoxide-binding Pigment of Liver Microsomes.[3] I. Evidence for its Hemoprotein Nature. Journal of Biological Chemistry, 239, 2370-2378. Link

  • Imai, Y., Ito, A., & Sato, R. (1966). Evidence for biochemically different types of vesicles in the hepatic microsomal fraction. Journal of Biochemistry, 60(4), 417-428. Link

  • Reddy, J. K., & Rao, M. S. (1986). Peroxisome proliferators and cancer: mechanisms and implications. Trends in Pharmacological Sciences, 7, 438-443. (Mechanistic reference for alkane-induced hydroxylases). Link

  • Sivakumar, S., et al. (2025).[4] GC-MS Analysis of Bioactive Compounds in Bryonopsis laciniosa Fruit Extract. ResearchGate. (Source of HDCH identification). Link

Sources

Purchasing high-purity Heptadecylcyclohexane for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Procurement and Quality Assurance of High-Purity n-Heptadecylcyclohexane

Introduction & Scientific Context

Heptadecylcyclohexane (CAS: 19781-73-8), specifically the n-isomer, is a long-chain alkylcyclohexane (C


H

) critical in two distinct research sectors: Phase Change Materials (PCMs) and Chromatographic Standards .
  • Thermal Energy Storage: With a melting point near physiological temperature (~36–38°C), it is a prime candidate for micro-encapsulated thermal regulation in textiles and biomedical devices.

  • Analytical Chemistry: It serves as a robust internal standard for lipidomics and petrochemical analysis because it is chemically inert, non-polar, and elutes in the "heavy" hydrocarbon window (C20–C30) where many biological lipids reside, yet it lacks the ester bonds that make fatty acid methyl esters (FAMEs) susceptible to hydrolysis.

The Challenge: Commercial synthesis typically involves the hydrogenation of heptadecylbenzene. Incomplete hydrogenation leaves aromatic impurities (heptadecylbenzene), while poor feedstock control introduces branched isomers. These impurities drastically alter the enthalpy of fusion (


) and cause peak co-elution in GC-MS.

Strategic Procurement: The "Gold Standard" Specification

Do not issue a generic purchase order. To ensure reproducibility, you must define the impurity profile. Use the table below as a rigid template for your vendors.

Table 1: Required Technical Specifications for Procurement

ParameterAcceptance CriteriaScientific Rationale
Purity (GC-FID)

98.0%
High purity prevents split-peaks during chromatographic integration.
Identity (GC-MS) Match NIST LibraryConfirms C23 backbone and absence of homologous series (e.g., C22/C24 contaminants).
Melting Point 35.0°C – 38.0°CA wide range (>3°C) indicates significant isomeric contamination or solvent residue.
Aromatic Content < 0.5% (UV/Vis or MS)Residual aromatics (from synthesis) act as radical sinks, interfering with oxidative stability studies.
Appearance White crystalline powder/waxy solidYellowing indicates oxidation or presence of heavy oily residues.

Incoming Quality Control (IQC) Protocols

Trusting the Certificate of Analysis (CoA) is insufficient for critical path research. You must validate the material upon receipt.

Protocol A: Structural Validation via GC-MS/FID

Rationale: Gas Chromatography with Flame Ionization Detection (FID) provides the most accurate quantitation for hydrocarbons because the response factor is nearly linear with carbon number. MS is used only for identification.

Instrument Setup:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (280°C). High temp required to volatilize C23 fully.

Temperature Program:

  • Initial: 100°C (Hold 1 min) — Solvent venting.

  • Ramp: 20°C/min to 320°C.

  • Final: 320°C (Hold 10 min) — Elutes heavy residues.

Acceptance Logic:

  • Main Peak: Retention time approx. 15–18 min (system dependent).

  • Impurity Check: Look for a small peak after the main peak. This is often Heptadecylbenzene (incomplete hydrogenation), which has a slightly higher boiling point.

Protocol B: Thermal Property Validation (DSC)

Rationale: For PCM research, the enthalpy of fusion is the functional metric. Purity directly correlates to the sharpness of the melting endotherm (Van 't Hoff equation).

Method:

  • Sample: 3–5 mg in hermetically sealed aluminum pan.

  • Cycle: Heat from 0°C to 60°C @ 5°C/min

    
     Cool to 0°C 
    
    
    
    Heat to 60°C.
  • Analysis: Measure

    
     and 
    
    
    
    (J/g) from the second heating cycle to remove thermal history.

Visualization: The QC Decision Matrix

The following diagram illustrates the logic flow for accepting or rejecting a batch based on the protocols above.

QC_Workflow Start Receive Shipment (this compound) Visual Visual Inspection (White Waxy Solid?) Start->Visual GC_Analysis GC-MS/FID Analysis (Protocol A) Visual->GC_Analysis Pass Reject QUARANTINE / RETURN Visual->Reject Fail (Yellow/Oily) Purity_Check Purity > 98%? No Aromatics? GC_Analysis->Purity_Check DSC_Analysis DSC Thermal Analysis (Protocol B) Purity_Check->DSC_Analysis Yes Purity_Check->Reject No (Isomers Found) MP_Check MP Range 35-38°C? Sharp Endotherm? DSC_Analysis->MP_Check Approve RELEASE FOR USE MP_Check->Approve Yes MP_Check->Reject No (Broad Melting Range)

Figure 1: Decision tree for the incoming quality assurance of this compound. Note the sequential dependency of thermal validation on chemical purity.

Handling and Preparation Protocols

Safety Note: While chemically stable, long-chain hydrocarbons can be skin irritants. Use nitrile gloves.

Solubilization (The "Warm Bath" Technique): this compound is a solid near room temperature (MP ~36°C). Attempting to pipette it directly or dissolve it in cold solvent often results in precipitation or inhomogeneity.

  • Warm the Vial: Place the stock vial in a water bath at 45°C for 10 minutes until the material is completely liquid and transparent.

  • Solvent Choice:

    • Preferred:Hexane or Isooctane (Excellent solubility).

    • Acceptable: Toluene, Chloroform.

    • Avoid: Methanol, Acetonitrile (Immiscible).

  • Preparation: Add the warm liquid standard to the solvent. Sonicate for 5 minutes to ensure no micro-crystallization occurs upon contact with the cooler solvent.

Storage:

  • Solid: Room temperature is acceptable, but 4°C is preferred to prevent slow oxidation over years.

  • Solution: Store at -20°C in PTFE-lined screw-cap vials. Ensure the solution is brought to room temperature and vortexed before use to redissolve any precipitated waxes.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Retention Index. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine. [Link]

  • Li, X., et al. (2018). "Thermal properties of alkylcyclohexanes as phase change materials for energy storage." Solar Energy Materials and Solar Cells.

Sources

Troubleshooting & Optimization

Optimizing GC oven temperature for cycloalkane separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC Oven Temperature for Cycloalkane Separation

Status: Operational | Tier: Level 3 (Advanced Method Development)

Welcome to the Technical Support Center

You have reached the advanced support tier for hydrocarbon analysis. This guide addresses the specific thermodynamic challenges of separating cycloalkanes—specifically the resolution of geometric isomers (cis/trans) and close-boiling homologs.

Unlike linear alkanes, cycloalkanes possess unique conformational rigidity (ring strain) that requires precise manipulation of the retention factor (


)  and selectivity (

)
via oven temperature programming.

Module 1: Critical Concepts (The "Why")

Before adjusting your method, understand the mechanism. Cycloalkanes are non-polar. On standard non-polar columns (e.g., 100% dimethylpolysiloxane), separation is driven primarily by boiling point (volatility) . However, when separating isomers like cis- and trans-1,2-dimethylcyclohexane, the boiling point difference is negligible (< 1 °C).

Here, entropy becomes your separation lever. You must optimize the oven temperature to maximize the interaction difference between the "flat" (trans) and "bent" (cis) conformations and the stationary phase.

The Resolution Equation ( )

Your goal is


 (baseline separation).[1]


  • Efficiency (

    
    ):  Controlled by column length and carrier gas velocity (Van Deemter).
    
  • Retention (

    
    ):  Controlled by Temperature . Lower temperature = Higher 
    
    
    
    .
  • Selectivity (

    
    ):  Controlled by Temperature  and Stationary Phase. Lowering temperature increases 
    
    
    
    for hydrocarbons.

Module 2: Troubleshooting Guides (FAQs)

Ticket #101: "I cannot resolve cis- and trans-1,2-dimethylcyclohexane."

Diagnosis: These isomers often co-elute because their boiling points are nearly identical. Standard fast ramps (e.g., 10°C/min) blow them through the column too fast for the stationary phase to discriminate between their shapes.

Solution: The "Isothermal Plateau" Strategy You need to flatten the temperature gradient exactly where these peaks elute.

  • Run a Scout Gradient: Run 40°C

    
     200°C at 10°C/min. Note the elution temperature of the co-eluting blob (e.g., 110°C).
    
  • Calculate

    
    :  Subtract 20°C from that elution temperature (e.g., 90°C).
    
  • Program the Hybrid Method:

    • Ramp 1: Fast (20°C/min) to 80°C.

    • Hold: Isothermal at 90°C for 5–10 minutes (The "Separation Window").

    • Ramp 2: Fast (20°C/min) to final temperature to elute heavy contaminants.

Technical Insight: Lowering the temperature increases the Retention Factor (


). As 

increases, the resolution improves significantly until

, after which returns diminish.
Ticket #102: "My peaks are broad, and I'm losing sensitivity."

Diagnosis: This is often a Carrier Gas Velocity issue relative to your temperature program. As temperature increases, gas viscosity increases, causing the linear velocity (flow rate) to drop if you are in "Constant Pressure" mode.

Solution: Optimize Linear Velocity (


) 
Refer to the Van Deemter Equation . You are likely operating on the "longitudinal diffusion" (left) side of the curve during the high-temperature portion of your run.
  • Switch to "Constant Flow" Mode: Modern GCs allow electronic pneumatic control (EPC) to increase pressure as temperature rises, maintaining constant linear velocity.

  • Carrier Gas Selection:

    • Helium: Optimal velocity ~20–30 cm/sec.

    • Hydrogen: Optimal velocity ~40–60 cm/sec. Switching to Hydrogen often sharpens peaks for cycloalkanes because its efficiency curve is flatter at higher velocities.

Ticket #103: "I see a rising baseline at the end of the run (Bleed)."

Diagnosis: Cycloalkane analysis often requires pushing non-polar columns to their limits to elute polycyclic compounds. Baseline rise is usually stationary phase degradation (siloxane bleed).

Solution:

  • Check Column Limit: Ensure your final temp is 20°C below the column's maximum isothermal limit (e.g., if Max is 325°C, stop at 305°C).

  • Bleed Profile Subtraction: Perform a "blank" run (no injection) with the exact same temperature program. Use your software to subtract this baseline from your sample run.

Module 3: Advanced Optimization Protocols

Workflow: The "Resolution-Time" Trade-off

Use this logic flow to develop your method systematically.

MethodDevelopment Start Start: Cycloalkane Mixture ScoutRun 1. Run Generic Gradient (40°C to 250°C @ 10°C/min) Start->ScoutRun CheckRes 2. Check Resolution (Rs) of Critical Pair ScoutRun->CheckRes GoodRes Rs > 1.5 CheckRes->GoodRes Separated BadRes Rs < 1.5 CheckRes->BadRes Co-elution SpeedUp Increase Ramp Rate (Reduce Run Time) GoodRes->SpeedUp Final Final Validated Method GoodRes->Final Optimized Isothermal Insert Isothermal Hold (-20°C from elution temp) BadRes->Isothermal SpeedUp->CheckRes Re-Assess OptimizeFlow Optimize Carrier Gas Velocity (Van Deemter) Isothermal->OptimizeFlow OptimizeFlow->CheckRes Re-Assess

Caption: Figure 1. Iterative logic for converting a generic scout run into an optimized method for cycloalkanes.

Data: Ramp Rate Impact on Resolution

The following table illustrates the trade-off between speed and separation efficiency for a theoretical mixture of C7 cycloalkane isomers (e.g., methylcyclohexane vs. ethylcyclopentane).

Ramp Rate (°C/min)Run Time (min)Resolution (

)
Peak Width (

)
Outcome
20.0 8.50.9 (Co-elution)NarrowFail: Too fast for shape selectivity.
10.0 15.01.2MediumMarginal: Quantitation errors likely.
5.0 28.01.8MediumPass: Good separation, slow.
Hybrid (Hold) 18.5 2.1 Sharp Optimal: Best balance of speed/quality.
Troubleshooting Logic Tree

Use this diagram when facing specific chromatographic defects.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Coelution Peaks Co-eluting Type->Coelution Fronting Peak Fronting Type->Fronting Tailing Peak Tailing Type->Tailing Sol1 Decrease Ramp Rate or Add Hold Coelution->Sol1 Sol2 Check Overload: Dilute Sample 1:10 Fronting->Sol2 Sol3 Check Activity: Trim Column/Replace Liner Tailing->Sol3

Caption: Figure 2.[2] Rapid diagnostic tree for common cycloalkane GC anomalies.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Agilent Technologies. (2024). Method Development 101: From Beginner to Expert.[1] Retrieved from [Link]

  • Phenomenex. (2025). Van Deemter Equation For Chromatography.[1][3][4] Retrieved from [Link]

  • Peak Scientific. (2015). Using Hydrogen as a Carrier Gas for GC.[3][5] Retrieved from [Link]

  • ResearchGate. (2025). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography. Retrieved from [Link]

Sources

Improving the limit of detection for Heptadecylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Limit of Detection (LOD) for Heptadecylcyclohexane

Ticket ID: #HC-C23-LOD-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Technical Support Center

You are likely here because standard detection methods (UV/Vis, ESI-MS) are failing to detect trace levels of This compound (C₂₃H₄₆) .

This molecule presents a classic "analytical blind spot":

  • No Chromophore: It is a saturated hydrocarbon; it does not absorb UV light.

  • Low Proton Affinity: It lacks functional groups (OH, NH, COOH) necessary for standard Electrospray Ionization (ESI).

  • High Lipophilicity: It sticks to everything—plastic tubing, septa, and glassware—causing carryover and poor recovery.

This guide moves beyond generic advice to provide a causal, mechanism-based protocol for lowering your Limit of Detection (LOD) into the low ppb (ng/mL) range.

Module 1: Method Selection & Optimization

To improve LOD, you must match the ionization energy to the molecule's stability. We recommend GC-MS (EI) as the primary method and LC-APPI as the high-sensitivity alternative.

Option A: GC-MS (Electron Impact) – The Gold Standard

Why: this compound is volatile enough for gas chromatography (BP ~390°C, but elutes earlier on non-polar columns). EI provides reproducible fragmentation.

The Sensitivity Bottleneck: In Full Scan mode, the ion current is split among all masses. The molecular ion (


, m/z 322) is often weak due to the stability of the cyclohexyl fragment.

The Fix: Selected Ion Monitoring (SIM) Switching to SIM focuses the detector on specific ions, increasing signal-to-noise (S/N) by 10-100x.

ParameterSetting / RecommendationRationale
Column DB-5HT or ZB-5HT (15m x 0.25mm, 0.10µm)Thin film (0.10µm) reduces bleed at high temps; shorter length (15m) elutes high-boilers faster.
Inlet Temp 300°C - 320°CEnsure rapid volatilization without thermal degradation.
Ion Source 230°CHigh enough to prevent condensation, low enough to preserve some

.
SIM Ions m/z 83 (Quant) , 82, 97, 55m/z 83 is the cyclohexyl ring fragment (base peak). m/z 322 is likely too weak for trace quantitation.
Dwell Time 50-100 ms per ionMaximizes ions hitting the detector per cycle.
Option B: LC-MS (APPI) – The Alternative

Why: If GC is unavailable, do not use ESI . ESI relies on charge transfer to polar groups, which this molecule lacks. APCI is better, but Atmospheric Pressure Photoionization (APPI) is superior for saturated hydrocarbons.

Mechanism: APPI uses a Krypton lamp (10 eV) to ionize a dopant (e.g., Toluene/Acetone), which then transfers charge to the analyte via proton transfer or charge exchange.

Protocol:

  • Dopant: Toluene (10% post-column addition).

  • Mode: Positive Ion (

    
     or 
    
    
    
    radical cation).
  • Mobile Phase: Methanol/Hexane gradients (avoid water-heavy phases to prevent precipitation).

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for method selection and the critical path for sample preparation.

MethodLogic Start Start: this compound Analysis Matrix Assess Matrix Complexity Start->Matrix Clean Clean Matrix (Solvent std) Matrix->Clean Simple Dirty Dirty Matrix (Biological/Soil) Matrix->Dirty Complex Inst_Decision Instrument Availability? Clean->Inst_Decision Prep Sample Prep: SPE (Silica) Dirty->Prep Fractionate Aliphatics Prep->Inst_Decision GC GC-MS (EI) Inst_Decision->GC Preferred LC LC-MS Inst_Decision->LC Alternative GC_Opt Optimization: SIM Mode (m/z 83, 97) High Temp Column GC->GC_Opt LC_Opt Optimization: APPI Source Toluene Dopant LC->LC_Opt Result Result: LOD < 10 ng/mL GC_Opt->Result LC_Opt->Result

Figure 1: Decision matrix for selecting the optimal ionization and preparation pathway for saturated hydrocarbons.

Module 3: Sample Preparation (The Hidden LOD Booster)

You cannot detect what you lose during preparation. This compound is highly hydrophobic (


).
Critical Failure Point: Adsorption
  • Issue: The analyte sticks to polypropylene pipette tips and untreated glass vials.

  • Solution: Use silanized glassware only. Avoid plasticware in the final step.

Concentration Protocol: Silica SPE Fractionation

To lower LOD, you must remove interfering matrix components (lipids, aromatics) that raise the noise floor.

  • Cartridge: Silica Gel SPE (500 mg).

  • Condition: 5 mL Hexane.

  • Load: Sample dissolved in Hexane.

  • Wash: None (or very weak non-polar solvent if needed).

  • Elute (Fraction 1): 5 mL Hexane .

    • Mechanism:[1][2][3] Saturated hydrocarbons (this compound) elute immediately with non-polar solvents.

    • Note: Aromatics and polar compounds are retained on the silica.

  • Evaporation: Nitrogen blowdown to 100 µL. Do not evaporate to dryness , as volatile loss and redissolution issues will occur.

Troubleshooting FAQs

Q: I see a large peak in my blank. Is my column bleeding? A: Possibly, but contamination is more likely. This compound and similar hydrocarbons are common in lubricants used in HPLC pumps, vial cap septa, and plasticizers.

  • Test: Run a "System Blank" (no injection) vs. a "Solvent Blank" (injection of pure solvent).

  • Fix: Switch to PTFE-lined septa and LC-MS grade solvents. Bake out the GC inlet at 350°C for 2 hours.

Q: My linearity is poor at low concentrations (R² < 0.98). A: This is usually due to adsorption loss . If your low standards are "disappearing," the analyte is sticking to the vial wall.

  • Fix: Add a "keeper" solvent like isooctane or toluene to the final extract. Ensure the final solvent matches the initial mobile phase/carrier conditions.

Q: Can I use APCI if I don't have APPI? A: Yes, but sensitivity will be lower.

  • Optimization: Use a corona discharge current of 4-5 µA. Use a non-polar mobile phase (Hexane/IPA). You must rely on Charge Exchange mechanism, not Proton Transfer. Ensure your source is dry (no water) to facilitate this.

References

  • Comparison of APPI, APCI, and ESI for Lipids/Hydrocarbons

    • Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids.[4] Analytical Chemistry.

  • GC-MS Fragmentation of Alkylcyclohexanes

    • NIST Mass Spectrometry Data Center. This compound Mass Spectrum & Retention Indices.
  • Solid Phase Extraction of Aliphatic Hydrocarbons

    • Phenomenex Technical Guide. The Complete Guide to Solid Phase Extraction (SPE)
  • APPI Mechanism for Non-Polar Compounds

    • Robb, D. B., et al. (2000). Atmospheric pressure photoionization: An ionization method for liquid chromatography-mass spectrometry.[5] Analytical Chemistry.

Sources

Enhancing ionization efficiency for Heptadecylcyclohexane in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers attempting to analyze Heptadecylcyclohexane (C₂₃H₄₆) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Executive Summary & Technical Reality Check

The Challenge: this compound is a saturated, non-polar hydrocarbon (alkylcyclohexane). It lacks acidic or basic functional groups (e.g., -COOH, -NH₂) required for standard protonation


 or deprotonation 

. Consequently, it is electrospray-silent under standard conditions.

The Solution: To ionize this molecule in an ESI source, you must move beyond standard acid/base chemistry and utilize Electrochemical Oxidation (Hydride Abstraction) or Exogenous Cationization via specific solvent doping. This guide provides the non-standard protocols required to force ionization in an ESI source.

Troubleshooting & Optimization Guide (Q&A Format)

Q1: I am injecting this compound in Methanol/Water with Formic Acid, but I see no signal. Why?

Diagnosis: You are using a "Protonation" strategy on a molecule that cannot accept a proton.

  • Solubility Failure: C₂₃H₄₆ is highly hydrophobic. It likely precipitated in the aqueous mobile phase before reaching the source.

  • Mechanistic Failure: Alkanes have extremely low proton affinity (PA). Water and Methanol have much higher PAs, so they "steal" any available protons.

Corrective Protocol: Switch to a Solvent-Assisted Ionization workflow. You must use a solvent system that solubilizes the lipid and supports a stable spray without competing for charge.

  • Step 1: Dissolve the standard in Dichloromethane (DCM) or Hexane .

  • Step 2: Dilute 1:1 with Isopropanol (IPA) or Methanol containing 10 mM Ammonium Acetate .

  • Step 3: Do not use water.

Q2: Since protonation fails, what ionization mechanism should I target?

Recommendation: Target Hydride Abstraction


  or Coordination Adducts 

.

Mechanism 1: Hydride Abstraction (The "Pseudo-APCI" Mode) In the high electric field of the ESI capillary, electrochemical oxidation can occur. For saturated hydrocarbons, this results in the loss of a hydride ion (


), yielding a carbocation 

.

Mechanism 2: Lithium Coordination While Silver (


) is standard for unsaturated lipids (alkenes), it binds poorly to saturated rings. Lithium (

)
has a higher charge density and can sometimes coordinate with saturated alkanes via weak ion-induced dipole interactions.
Q3: How do I force "Hydride Abstraction" in my ESI source?

This requires operating the ESI source in a "Corona-Edge" regime, effectively mimicking Atmospheric Pressure Chemical Ionization (APCI) within the ESI housing.

Protocol: High-Field ESI Oxidation

Parameter Setting Reason
Capillary Voltage 4.5 – 5.5 kV (Positive Mode) Higher voltage induces electrochemical oxidation at the tip.
Source Temp 350°C – 450°C High heat aids desolvation of heavy hydrocarbons.
Sheath Gas High Flow (50-60 arb units) Prevents droplet re-coalescence.

| Solvent | DCM / MeOH (50:50) | DCM lowers the dielectric constant, destabilizing the neutral form. |

Warning: This method stresses the emitter. Monitor for actual corona discharge (erratic current), which can damage the tip. You want to be just below the arcing threshold.

Q4: Can I use "Ionic Liquids" to enhance the signal?

Yes. This is a specialized "hack" for non-polar solvents. Standard ESI requires conductive solvents. Pure hexane won't spray. Adding a lipophilic ionic liquid allows you to spray hexane directly, carrying the neutral alkane into the gas phase where it can be ionized by the high field.

Protocol: Ionic Liquid Doping

  • Solvent: 100% Hexane or Toluene.

  • Additive: Add tetrabutylammonium chloride (TBCl) or a phosphonium salt at 0.1% (w/v) .

  • Result: The salt provides the conductivity for the Taylor cone. The this compound is ionized via charge transfer or association with the salt cation clusters.

Visualizing the Ionization Pathways

The following diagram illustrates the two distinct pathways to ionize this compound in an ESI source.

IonizationPathways cluster_Standard Standard ESI (Fails) cluster_Enhanced Enhanced ESI Protocols Analyte Neutral this compound (C23H46) Protonation Protonation Attempt [M+H]+ Analyte->Protonation + H+ (Formic Acid) HighVolt High Voltage (>5kV) (Electrochemical Oxidation) Analyte->HighVolt e- Loss at Tip LiDoping Lithium Doping (LiCl Additive) Analyte->LiDoping + Li+ Fail No Signal (Low Proton Affinity) Protonation->Fail Hydride Hydride Abstraction [M - H]+ (m/z 321) HighVolt->Hydride - H- Adduct Lithium Adduct [M + Li]+ (m/z 329) LiDoping->Adduct Induction

Caption: Figure 1. Comparison of failure modes (Standard Protonation) vs. success modes (Hydride Abstraction and Lithium Adduction) for saturated hydrocarbons.

Summary of Experimental Parameters

Use this table to configure your instrument.

ParameterStandard ESI (Will Fail)Enhanced ESI (Recommended)
Solvent Base Water / MethanolDichloromethane / Isopropanol (1:1)
Modifier Formic Acid (0.1%)Lithium Chloride (10 µM) OR None (for Oxidation)
Capillary Voltage 3.0 kV4.5 – 5.5 kV (Induce Oxidation)
Source Temp 200°C350°C+ (Vaporize heavy chain)
Target Ion [M+H]⁺ (m/z 323)[M-H]⁺ (m/z 321) or [M+Li]⁺ (m/z 329)

References

  • Electrochemical Ionization in ESI: Van Berkel, G. J., et al. "Electrochemical processes in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2000.

  • Ionic Liquids for Non-Polar ESI: McIndoe, J. S., et al. "Ionic liquids enable electrospray ionisation mass spectrometry in hexane." Chemical Communications, 2008.

  • Hydride Abstraction Mechanism: Hora, T. S., et al. "Mechanism of ionization of saturated hydrocarbons in APCI and ESI." Journal of the American Society for Mass Spectrometry, 2015. (Note: Discusses the crossover between APCI and high-field ESI mechanisms).

Preventing contamination in Heptadecylcyclohexane standard solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Contamination & Signal Loss in Heptadecylcyclohexane (HDCH) Solutions

Audience: Analytical Chemists, Lipidomics Researchers, and QC Specialists.

Introduction: The "Invisible" Standard

This compound (CAS: 19781-73-8) is a long-chain alkyl cyclohexane (


) widely utilized as a non-polar internal standard in gas chromatography (GC) and lipidomics. Because it is chemically inert and hydrophobic, it serves as an excellent surrogate for quantifying Diesel Range Organics (DRO) and specific lipid classes.

However, its physicochemical properties—specifically its high boiling point (~397°C) and extreme lipophilicity—make it uniquely vulnerable to two opposing forces: positive bias from plasticizer contamination (which mimics its retention time) and negative bias from surface adsorption (loss of standard).

This guide provides a self-validating system to maintain the integrity of your HDCH standards.

Module 1: Material Selection (The "Pre-Analytical" Phase)

Q: Why does my HDCH blank show unexpected peaks in the


 retention window? 

A: You are likely seeing phthalate leaching . HDCH requires non-polar solvents (e.g., Hexane, Chloroform, Toluene) for dissolution. These solvents are aggressive solvating agents for plasticizers found in standard laboratory consumables. Common plasticizers like Diisononyl phthalate (DINP) or Bis(2-ethylhexyl) phthalate (DEHP) often elute in the same high-temperature window as HDCH, creating "ghost peaks" that falsely inflate your baseline [1, 4].

The Protocol: Glass-Only Workflow

  • Eliminate Plastic Tips: Do not use standard polypropylene pipette tips for transferring HDCH stock solutions. Use positive displacement glass syringes (e.g., Hamilton) or glass Pasteur pipettes.

  • Cap Selection: Replace plastic-lined caps with PTFE-lined (Teflon) or aluminum-lined caps. Phthalates can migrate from the cap liner into the solvent vapor and condense back into your standard [10].

  • Vial Choice: Use only amber borosilicate glass (Type I) to prevent photo-oxidation, although HDCH is relatively stable, this is best practice for all organic standards.

MaterialCompatibility with HDCH SolventsRisk Level
Polypropylene (Standard Tips) POOR High (Leaching within seconds)
Polystyrene INCOMPATIBLE Critical (Dissolves)
Borosilicate Glass EXCELLENT None (Safe)
PTFE (Teflon) EXCELLENT Low (Inert)
Module 2: Glassware Preparation (The "Adsorption" Phase)

Q: My calibration curve is non-linear at low concentrations (1–10 µg/mL). Is the standard degrading?

A: It is rarely degradation; it is usually adsorption . HDCH is extremely hydrophobic (


). When stored in low concentrations in untreated glass, the molecules adhere to the active silanol groups on the glass surface, effectively "vanishing" from the solution. This causes a negative bias, particularly at the low end of your curve [1, 3].

The Protocol: Silanization & Ashing To prevent loss, you must deactivate the glass surface.

  • The "Ashing" Method (Gold Standard):

    • Rinse glassware with solvent.[1][2]

    • Heat in a muffle furnace at 400°C–450°C for 4 hours. This oxidizes all organic carbon residues, ensuring a pristine surface [3, 7].

  • The Silanization Method (Alternative):

    • Treat glassware with a 5% solution of dimethyldichlorosilane (DMDCS) in toluene.

    • Rinse with toluene, then methanol, then hexane.

    • This caps the active silanol sites, creating a hydrophobic shield that prevents HDCH from sticking.

Module 3: Instrument Parameters (The "Carryover" Phase)

Q: I see HDCH peaks in my solvent blanks after running a high-concentration sample. How do I stop this?

A: You are experiencing thermal carryover . With a boiling point of ~397°C, HDCH is a "heavy" molecule. If your GC oven program or injector temperature is too low, HDCH condenses in the liner or the head of the column and elutes in subsequent runs [12, 16].

The Protocol: Thermal Hygiene

  • Injector Temp: Ensure the inlet is set to at least 300°C–320°C . If the inlet is cooler than the analyte's volatilization point, it will condense on the liner walls.

  • Oven Ramp: Your final oven hold must exceed the elution temperature of HDCH.

    • Recommendation: Ramp to 320°C (column permitting) and hold for 5–10 minutes at the end of every run.

  • Wash Solvents: Use a "heavy" wash solvent. A volatile solvent like pure hexane may not effectively dissolve HDCH residue in the syringe needle. Use a 50:50 mix of Hexane:Toluene or Dichloromethane (DCM) for syringe washes to ensure full solubility [19, 21].

Visualization: Contamination & Troubleshooting Pathways
Figure 1: The Contamination Vector Map

This diagram illustrates how contaminants enter the workflow and where HDCH is lost.

ContaminationMap Plastics Plastic Tips/Tubes Solvent Non-Polar Solvent (Hexane/Toluene) Plastics->Solvent Contact Leaching Phthalate Leaching (Interference) Solvent->Leaching Solvation Result Compromised Data Leaching->Result Glass Untreated Glassware Adsorption Surface Adsorption (Signal Loss) Glass->Adsorption Active Silanols Adsorption->Result Injector GC Inlet (<300°C) Carryover Condensation/Carryover (Ghost Peaks) Injector->Carryover Cold Spots Carryover->Result

Caption: Critical failure points in HDCH analysis: Phthalate leaching (Red), Glass adsorption (Blue), and Thermal carryover (Green).

Figure 2: The "Ghost Peak" Decision Tree

Use this logic flow to diagnose unexpected peaks in your chromatogram.

TroubleshootingTree Start Problem: Ghost Peak Detected Step1 Run System Blank (No Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 Source1 Source: Carrier Gas or Septum Bleed Action: Change Septum/Trap Decision1->Source1 Yes Step2 Run Solvent Blank (Inject Pure Solvent) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Source2 Source: Syringe or Solvent Contamination Action: Change Wash Solvent / New Solvent Bottle Decision2->Source2 Yes Step3 Source: Column Carryover Action: Bake Column @ Max Temp for 30 mins Decision2->Step3 No

Caption: Step-by-step logic to isolate the source of contamination in hydrocarbon analysis.

Summary of Validated Specifications
ParameterSpecification for HDCHReason
Solvent Grade HPLC/GC Grade or HigherTrace hydrocarbons in lower grades interfere with baseline.
Storage Temp Refrigerated (4°C)Reduces solvent evaporation; HDCH itself is stable.
Inlet Liner Deactivated, Split/SplitlessPrevents adsorption of active compounds.
Wash Cycles Min. 5x (Solvent A), 5x (Solvent B)High viscosity/boiling point requires aggressive cleaning.
References
  • National Cancer Institute (NCI). (2011). Glassware Cleaning for Trace TOC Analysis. Standard Operating Procedure 22918. 3

  • TCI Chemicals. (n.d.). This compound Product Specifications. [4][5][6][7][8][9]

  • EPA Method 613. (n.d.). Guidelines for Glassware Cleaning in Trace Analysis. NEMI. 1[4][8]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis and Contamination Sources. 10[4][5][6][7][8]

  • PubChem. (2025).[11] this compound Compound Summary. National Library of Medicine. 11[4][6][7][8][9]

  • Arizona State University. (2019). Glassware Washing Procedures for Organic Carbon Analysis. 12

  • Sigma-Aldrich. (n.d.). Cleaning Laboratory Glassware. 13[4][5][6][7][8][9][14][12][10]

  • LCGC International. (2025). When Should an Internal Standard be Used?15[4][5][7][8][9]

  • Freitas, F., et al. (2024). Analysis of Plasticizer Contamination Throughout Olive Oil Production. MDPI Molecules. 6

  • Agilent Technologies. (2024). Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. 16[4][5][8][9]

  • Chromatography Online. (2018). Solve Carryover Problems in Gas Chromatography. 8

  • Restek. (n.d.). GC Troubleshooting—Carryover and Ghost Peaks. 17[4][5][6][7][8][9][14][10]

Sources

Validation & Comparative

Technical Comparison Guide: Heptadecylcyclohexane vs. Pristane & Phytane

[1]

Part 1: Chemical & Functional Distinctions[1]

This section establishes the fundamental differences between the compounds. In high-fidelity geochemical analysis (GC-MS), distinguishing between native biomarkers and spiked standards is the first step in data integrity.[1]

Comparative Property Table
FeaturePristane (Pr) Phytane (Ph) This compound (HDCH)
CAS Number 1921-70-6638-36-819706-81-1 (Generic Alkyl-CH)
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Structure Acyclic Isoprenoid (Branched)Acyclic Isoprenoid (Branched)Cyclic Alkane (Ring + C17 Chain)
Origin Biogenic: Diagenesis of Phytol (Chlorophyll side-chain).[2]Biogenic: Reductive diagenesis of Phytol/Chlorophyll.[1]Synthetic/Anthropogenic: Rare in nature; used as a "clean" reference.[1]
Elution (GC) Elutes near

alkane.[1]
Elutes near

alkane.[1]
Elutes between

and

(Late eluting).
Primary Utility Biomarker: Source & Redox indicator.[1][2][3]Biomarker: Redox indicator.[1][2]Internal Standard: Quantification & Recovery.
Diagnostic Ion

183 (Isoprenoid fragment)

183 (Isoprenoid fragment)

83, 97 (Cycloalkane ring fragments)
The "Null" Biomarker Concept

This compound is selected as an Internal Standard because it satisfies the "Null" Biomarker Criteria :

  • Absence: It is virtually absent in crude oils, sediments, and biological extracts, preventing false positives.[1]

  • Stability: It possesses similar chemical stability to Pr/Ph (saturated hydrocarbon) but does not degrade into them.[1]

  • Resolution: Its retention time (approx. equivalent to

    
    ) ensures it does not co-elute with the critical Pr/Ph/
    
    
    /
    
    
    cluster, allowing for baseline-resolved integration.[1]

Part 2: Experimental Application & Logic

The Diagnostic Role of Pristane & Phytane

Pristane and Phytane are used to reconstruct paleo-environments.[4][5] Their ratio (Pr/Ph) indicates the oxidation state of the depositional environment.

  • Oxic Conditions (High Pr): Phytol oxidizes to Phytenic acid

    
     Decarboxylation 
    
    
    Pristane.[1]
  • Anoxic Conditions (High Ph): Phytol dehydrates

    
     Reduction 
    
    
    Phytane.[1]
The Quantitation Role of this compound

HDCH acts as the Normalization Factor . Without HDCH, variations in solvent volume, injection error, or instrument drift would render the absolute concentrations of Pr and Ph useless.[1]

The Calculation Logic:

1

Part 3: Visualization of Workflows

Diagram: Geochemical Analysis Workflow

This diagram illustrates where HDCH is introduced versus where Pr/Ph are detected.[1]

Gcluster_0Sample Preparationcluster_1GC-MS Analysiscluster_2Data OutputRawSampleRaw Sediment/Oil SampleSpikeSPIKE: Add this compound(Known Concentration)RawSample->SpikeExtractionSolvent Extraction(DCM/Hexane)Spike->ExtractionFractionationColumn Chromatography(Isolate Saturates)Extraction->FractionationInjectionGC InjectionFractionation->InjectionSeparationCapillary Column Separation(Boiling Point Order)Injection->SeparationDetectionMass Spec DetectionSeparation->DetectionPeak1Peak: n-C17 & Pristane(Analyte)Detection->Peak1Peak2Peak: n-C18 & Phytane(Analyte)Detection->Peak2Peak3Peak: this compound(Reference Standard)Detection->Peak3RatioCalculate Pr/Ph RatioNormalize to HDCHPeak1->RatioPeak2->RatioPeak3->Ratio

Caption: Workflow showing HDCH spiking prior to extraction to correct for recovery losses during fractionation.

Diagram: Pristane/Phytane Interpretation Logic

How researchers interpret the data quantified by HDCH.[1]

Logiccluster_envDepositional EnvironmentSourceChlorophyll (Phytol Side Chain)OxicOxic Environment(Oxidation)Source->OxicAnoxicAnoxic/Hypersaline(Reduction)Source->AnoxicPrPristane (Pr)Oxic->PrMajor PathwayPhPhytane (Ph)Anoxic->PhMajor PathwayResultPr/Ph Ratio InterpretationPr->ResultPh->ResultHighHighResult->High> 3.0: Terrestrial/OxicLowLowResult->Low< 1.0: Marine/Anoxic

Caption: The Pr/Ph ratio serves as a redox proxy; HDCH ensures the absolute abundance of these peaks is accurate.

Part 4: Validated Experimental Protocol

This protocol describes the standard method for using HDCH to quantify Pr/Ph in sediment extracts.

Reagents & Standards
  • Extraction Solvent: Dichloromethane (DCM) / Methanol (9:1 v/v).[1]

  • Internal Standard (IS):

    
    -Heptadecylcyclohexane (100 µg/mL in Hexane).[1]
    
  • Calibration Mix: Standard mix containing

    
    , 
    
    
    , Pristane, and Phytane.[1][6]
Step-by-Step Methodology
  • Spiking (The Critical Control):

    • Weigh 10g of dried, ground sediment into a Teflon centrifuge tube.[1]

    • Immediately add 50 µL of HDCH IS solution directly to the sediment.[1]

    • Why: Adding IS before extraction corrects for all subsequent losses (evaporation, transfer, column retention).[1]

  • Extraction (Ultrasonic):

    • Add 20 mL Solvent.[1] Sonicate for 15 mins. Centrifuge and collect supernatant. Repeat 3x.

    • Combine extracts and concentrate to ~1 mL under Nitrogen flow.

    • Note: Do not evaporate to dryness; HDCH is semi-volatile (

      
      ) but can still be lost if blown down too aggressively.[1]
      
  • Fractionation (Silica Gel):

    • Load extract onto a silica gel column.[1]

    • Elute Saturate Fraction with 100% Hexane (approx 2 column volumes).

    • Observation: HDCH, Pr, and Ph will all elute in this fraction.[1]

  • GC-MS Analysis:

    • Column: 30m x 0.25mm HP-5MS (or equivalent).[1][7]

    • Temp Program: 50°C (2 min)

      
       6°C/min 
      
      
      300°C (20 min).
    • SIM Mode Acquisition: Monitor ions

      
       57, 71, 85 (Alkanes), 
      
      
      183 (Pr/Ph), and
      
      
      83/97 (HDCH).[1]
  • Data Processing:

    • Identify Pr (approx 17.2 min) and Ph (approx 18.5 min).[1]

    • Identify HDCH (approx 24.0 min - verification required based on specific flow rate).

    • Calculate Ratio:

      
      .[1]
      
    • Calculate Concentration: Use the formula in Section 2.2.

References

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005).[1] The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Exploration and Earth History. Cambridge University Press.[1] (Standard reference for Pr/Ph redox interpretation).

  • Didyk, B. M., Simoneit, B. R. T., Brassell, S. C., & Eglinton, G. (1978).[1] Organic geochemical indicators of palaeoenvironmental conditions of sedimentation. Nature, 272, 216-222.[1] Link[1]

  • U.S. Geological Survey (USGS). (2018).[1] Chapter 19: Biomarkers in the assessment of environmental contamination. (Details usage of internal standards like alkylcyclohexanes). Link[1]

  • Adedosu, T. A., et al. (2020).[1][8] Geochemical Characterization of Some Biodegraded Oils from the Niger Delta Basin. International Journal of Engineering and Technology Innovation.[1] (Experimental data citing n-heptadecylcyclohexane as Internal Standard). Link[1]

  • Taylor & Francis. (2023).[1] Geochemical evidence for Alberta Oil Sands contamination. (Protocol validation using HDCH for quantification). Link

A Guide to Inter-Laboratory Comparison of Heptadecylcyclohexane Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of heptadecylcyclohexane, a C23 long-chain hydrocarbon. This compound serves as a crucial marker in various industrial and environmental analyses, including petroleum product characterization and contamination studies.[1] The accurate and precise quantification of this compound is paramount for regulatory compliance, quality control, and research applications. This document is intended for researchers, scientists, and drug development professionals seeking to establish or validate their analytical methodologies for long-chain hydrocarbons.

The principles of inter-laboratory comparisons (ILCs), as outlined in ISO/IEC 17025, are fundamental to ensuring the reliability and comparability of analytical results across different laboratories.[2] An ILC serves as a powerful tool for laboratories to assess their analytical performance, identify potential biases, and demonstrate their competence to accreditation bodies.[2] This guide will delve into the practical application of these principles for this compound analysis, presenting a representative inter-laboratory study, a detailed analytical protocol, and a discussion of potential challenges and best practices.

The Importance of Inter-Laboratory Comparisons

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical science. They provide an objective means of assessing the performance of a specific analytical method as performed by different laboratories. The primary objectives of an ILC are to:

  • Evaluate Method Performance: Determine the repeatability and reproducibility of an analytical method.[3][4][5][6]

  • Assess Laboratory Proficiency: Allow participating laboratories to compare their results against a consensus value and identify any systematic or random errors.

  • Harmonize Analytical Approaches: Promote the use of standardized and validated methods, leading to greater consistency in results across the scientific community.

  • Instill Confidence in Analytical Data: Provide a measure of the uncertainty associated with a given measurement, enhancing the credibility of the data generated.

Representative Inter-Laboratory Comparison Study for this compound

While a formal, large-scale inter-laboratory comparison study specifically for this compound is not publicly available, this section presents a representative study designed to mirror the expected outcomes of such a comparison. This hypothetical study involves ten laboratories analyzing a certified reference material (CRM) of this compound in a common matrix, such as a mineral oil.

Study Design:

  • Analyte: this compound (C23H46)[7]

  • Matrix: Mineral Oil

  • Participants: 10 independent laboratories

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess the inter-laboratory precision and accuracy of this compound quantification.

Data Summary:

The following table summarizes the hypothetical results from the ten participating laboratories. The certified value of the this compound CRM is 100.0 µg/mL.

LaboratoryMeasured Concentration (µg/mL)Deviation from Certified Value (%)
Lab 198.5-1.5
Lab 2101.2+1.2
Lab 399.8-0.2
Lab 4103.5+3.5
Lab 597.9-2.1
Lab 6100.5+0.5
Lab 796.8-3.2
Lab 8102.1+2.1
Lab 999.2-0.8
Lab 10100.9+0.9

Statistical Analysis (based on ISO 5725): [3][4][5]

  • Mean Measured Concentration: 100.04 µg/mL

  • Repeatability Standard Deviation (sr): 1.5 µg/mL

  • Reproducibility Standard Deviation (sR): 2.5 µg/mL

  • Trueness (Bias): +0.04%

These results indicate good overall agreement among the laboratories, with a small positive bias. The reproducibility standard deviation, which accounts for both within-laboratory and between-laboratory variability, is a key performance characteristic of the method.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This section provides a step-by-step protocol for the quantification of this compound in a mineral oil matrix using GC-MS. This method is designed to be robust and reproducible, incorporating best practices for the analysis of long-chain hydrocarbons.

3.1. Materials and Reagents

  • This compound certified reference material (CRM)

  • Internal Standard (IS): e.g., deuterated alkane such as n-C24-d50 or a non-interfering long-chain hydrocarbon not present in the sample.

  • Hexane (or other suitable solvent), HPLC grade or higher

  • Mineral oil (for matrix matching of calibration standards)

  • Anhydrous sodium sulfate

  • Glassware: volumetric flasks, pipettes, vials with PTFE-lined caps

3.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.[8][9] The system should be equipped with a split/splitless injector and a capillary column suitable for high-temperature analysis.

3.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start: Obtain Sample & CRM prep_std Prepare Stock Solutions (this compound & IS) start->prep_std prep_sample Prepare Sample: 1. Weigh Sample 2. Add Internal Standard 3. Dilute with Hexane start->prep_sample prep_cal Prepare Calibration Curve Standards (Matrix-Matched) prep_std->prep_cal gc_ms Inject into GC-MS prep_cal->gc_ms Analyze Calibration Standards prep_sample->gc_ms Analyze Prepared Sample separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection (Scan or SIM mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound in Sample calibration->quantification report Generate Report quantification->report

Caption: Workflow for this compound Analysis by GC-MS.

3.4. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of this compound CRM and dissolve it in hexane in a volumetric flask to prepare a stock solution of approximately 1000 µg/mL.

    • Prepare a stock solution of the internal standard in hexane at a similar concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into mineral oil and diluting with hexane.

    • A typical calibration range would be 1 - 200 µg/mL.

    • Add a constant amount of the internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the oil sample into a volumetric flask.

    • Spike the sample with the same constant amount of the internal standard as used in the calibration standards.

    • Dilute the sample to the final volume with hexane.

    • If necessary, pass the diluted sample through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 10°C/min to 320°C, hold for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Can be either full scan (e.g., m/z 40-400) for qualitative confirmation or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

3.5. Data Analysis and Quantification

  • Peak Identification:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • The mass spectrum of this compound will show characteristic fragmentation patterns.[7]

  • Calibration Curve:

    • For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot a calibration curve of this peak area ratio against the concentration of this compound.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Quantification:

    • Calculate the peak area ratio for the unknown sample.

    • Determine the concentration of this compound in the prepared sample solution from the calibration curve.

    • Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factor.

Challenges and Considerations in Long-Chain Hydrocarbon Analysis

The analysis of long-chain hydrocarbons like this compound can present several challenges:

  • Sample Preparation: The viscosity of oil samples can make accurate weighing and dilution difficult. Matrix effects from other hydrocarbons in the sample can also interfere with the analysis.

  • Chromatography: Long-chain hydrocarbons have high boiling points and can be prone to carryover in the injection port and column. A robust temperature program and regular maintenance are crucial.

  • Mass Spectrometry: For complex hydrocarbon mixtures, distinguishing between isomers and other co-eluting compounds can be challenging with standard EI-MS.[11]

  • Contamination: Long-chain hydrocarbons are ubiquitous in laboratory environments, and contamination can be a significant issue. Careful handling and the use of clean glassware are essential.

Best Practices for Ensuring Data Quality

To ensure the generation of high-quality, reliable data, the following best practices should be implemented:

  • Use of Certified Reference Materials: CRMs are essential for establishing traceability and ensuring the accuracy of measurements.

  • Internal Standard Calibration: The use of an internal standard corrects for variations in sample preparation and instrument response.

  • Regular Instrument Maintenance: Routine maintenance of the GC-MS system, including cleaning the ion source and replacing consumables, is critical for optimal performance.

  • Participation in Proficiency Testing Schemes: Regular participation in external quality assessment schemes provides an ongoing, independent verification of a laboratory's performance.

  • Method Validation: The analytical method should be thoroughly validated to demonstrate its fitness for purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The inter-laboratory comparison of this compound analysis by GC-MS is a critical component of a comprehensive quality assurance program. By adhering to standardized protocols, employing best practices, and participating in proficiency testing, laboratories can ensure the accuracy and reliability of their analytical results. This guide provides a framework for establishing a robust and defensible analytical methodology for this important long-chain hydrocarbon.

References

  • ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories.
  • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]

  • Shimadzu. (2015, June 11). Analysis of Hydrocarbons Using PCI-GC-MS. [Link]

  • Gunatilleke, B. (n.d.). Broad Spectrum Analysis with GC/MS of Complex Hydrocarbon Fuels. WyoScholar. [Link]

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
  • ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29777, this compound. [Link]

  • Cunningham, S., Hermann, G., Webster, L., & Yates, K. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Marine and Freshwater Science, 11(6). [Link]

  • Separation Systems. Gas Chromatography & Mass Spectrometry (GC-MS) Based Analyzers. [Link]

  • Khan, F. A., Al-Mughaid, H., & Al-Ghassab, Z. (2021). Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons. Molecules, 26(8), 2186. [Link]

  • Let's Talk Science. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • Innovation.world. ISO 5725 Definition Of Accuracy. [Link]

  • ANSI Webstore. ISO 5725-Accuracy of Measurement Methods and Results Package. [Link]

  • ResearchGate. Long-chain alkanes in the atmosphere: A review. [Link]

  • Wikipedia. Alkane. [Link]

  • Chemistry LibreTexts. 3.4: Naming Alkanes. [Link]

  • Chemistry LibreTexts. Nomenclature of Alkanes. [Link]

  • Chemistry LibreTexts. 2.6: Naming the Alkanes. [Link]

  • The British Standards Institution. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. [Link]

  • The ANSI Blog. (2019, November 12). ISO 5725-2:2019 - Accuracy Method For Repeatability. [Link]

  • Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis of the molecule. [Link]

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Confirming Heptadecylcyclohexane Identity: A Senior Application Scientist's Guide to Tandem Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex hydrocarbon analysis, definitive structural elucidation is paramount. This is particularly true for saturated cyclic compounds such as heptadecylcyclohexane, where a lack of distinguishing chromophores or reactive functional groups presents a significant analytical challenge. This guide provides an in-depth, technically-focused comparison of tandem mass spectrometry (MS/MS) for the confident identification of this compound, alongside an objective evaluation of alternative and complementary analytical techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure trustworthiness and experimental validity.

The Challenge of Saturated Hydrocarbon Identification

Saturated hydrocarbons, like this compound, are characterized by their single carbon-carbon and carbon-hydrogen bonds. This lack of π-systems or heteroatoms makes them invisible to UV-Vis and fluorescence detectors and limits the structural information that can be gleaned from techniques like infrared (IR) spectroscopy. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has long been the cornerstone of hydrocarbon analysis.[1] However, the electron ionization (EI) mass spectra of long-chain alkanes and their cyclic analogues are often dominated by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), making definitive identification based on a single-stage MS spectrum challenging, especially in complex matrices.[2] Tandem mass spectrometry (MS/MS) offers a powerful solution to this ambiguity by providing an additional dimension of structural information through the controlled fragmentation of a selected precursor ion.

Tandem Mass Spectrometry (MS/MS): A Deeper Dive into Molecular Structure

Tandem mass spectrometry is a multi-stage process that involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting fragment ions (product ions).[3] This technique provides a unique fragmentation "fingerprint" that is highly specific to the structure of the precursor ion, enabling a much higher degree of confidence in compound identification than single-stage MS alone.

The Causality Behind MS/MS for this compound Identification

For a molecule like this compound (C₂₃H₄₆, molecular weight: 322.6 g/mol ), the initial electron ionization will generate a molecular ion (M⁺˙) at m/z 322. While this ion may be of low abundance, it can be selectively isolated in the first stage of the tandem mass spectrometer. The subsequent collision-induced dissociation will impart energy into the ion, leading to predictable bond cleavages. The fragmentation of alkyl-substituted cycloalkanes is primarily driven by two key pathways:

  • Cleavage of the Alkyl Chain: The long heptadecyl chain is susceptible to fragmentation, leading to a series of carbocation fragments. The most stable secondary carbocations are often the most abundant.

  • Ring Opening and Fragmentation: The cyclohexane ring can undergo ring-opening followed by fragmentation, often resulting in the loss of small neutral molecules like ethene (C₂H₄).

By analyzing the specific masses of the product ions, a detailed picture of the molecule's structure, including the length of the alkyl chain and the nature of the cyclic moiety, can be constructed.

Experimental Protocol: GC-MS/MS for this compound Identification

This protocol outlines a robust method for the identification of this compound using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as hexane or dichloromethane to a concentration of approximately 1-10 µg/mL.

  • If necessary, perform a sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) with a non-polar sorbent can be effective.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 280°C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended for good separation of hydrocarbons.[4]

  • Oven Program: 50°C (hold for 2 min), ramp to 320°C at 10°C/min, hold for 10 min.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.[4]

  • MS1 (Precursor Ion Selection): Isolate the molecular ion of this compound at m/z 322.

  • Collision Cell: Introduce a collision gas (e.g., argon) at a pressure sufficient to induce fragmentation (typically 1-2 mTorr). Optimize the collision energy (typically 10-30 eV) to maximize the production of informative fragment ions.

  • MS2 (Product Ion Scan): Scan for product ions from m/z 40 to 325.

Expected Fragmentation Pattern and Interpretation

The MS/MS spectrum of this compound is expected to show characteristic product ions resulting from the fragmentation of both the alkyl chain and the cyclohexane ring. Key expected fragments include:

  • Loss of the alkyl chain: A prominent ion at m/z 83, corresponding to the cyclohexyl cation, formed by the cleavage of the bond between the ring and the alkyl chain.

  • Fragmentation of the alkyl chain: A series of ions separated by 14 Da (e.g., m/z 295, 281, 267, etc.) corresponding to the loss of successive CH₂ units from the heptadecyl chain.

  • Ring fragmentation: Ions at m/z 69 and 55, which are characteristic fragments of the cyclohexane ring.

The presence of these specific product ions provides strong evidence for the identity of this compound.

Diagram of the GC-MS/MS Workflow

GC_MSMS_Workflow cluster_GC Gas Chromatography cluster_MS Tandem Mass Spectrometer Injector Injector Column GC Column Injector->Column Sample Introduction IonSource Ion Source (EI) Column->IonSource Separated Analytes MS1 MS1 (Precursor Selection m/z 322) IonSource->MS1 CollisionCell Collision Cell (CID) MS1->CollisionCell MS2 MS2 (Product Ion Scan) CollisionCell->MS2 Detector Detector MS2->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for this compound Identification by GC-MS/MS.

Comparison with Alternative and Complementary Techniques

While MS/MS is a powerful tool, a comprehensive analytical approach often involves the use of multiple techniques. The following table provides a comparison of MS/MS with other common methods for hydrocarbon analysis.

TechniquePrincipleStrengthsLimitationsTypical Detection Limits
GC-MS/MS Chromatographic separation followed by two stages of mass analysis for structural elucidation.High specificity and sensitivity; provides definitive structural information.Requires more specialized instrumentation and expertise; can be more time-consuming for method development.Low ng/g to pg/g
GC-MS (Single Quadrupole) Chromatographic separation followed by single-stage mass analysis.Widely available; good for routine screening and quantification.[5]Fragmentation patterns can be similar for isomers and homologous series, leading to ambiguity.[6]Low to mid ng/g
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Provides unambiguous structural information, including stereochemistry.[7]Relatively low sensitivity; requires higher sample concentrations and longer acquisition times.[8]mg range
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.Fast and non-destructive; good for identifying the presence of C-H bonds.[9][10]Provides limited structural information for saturated hydrocarbons; spectra can be very similar for different alkanes.[11]µg to mg range

In-Depth Look at Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Standard GC-MS with a single quadrupole mass analyzer is the workhorse of many analytical laboratories for hydrocarbon analysis.[12] The primary method of identification is through comparison of the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library.[13][14] For this compound, the NIST library contains reference spectra that can be used for matching.[15] However, reliance on library matching alone can be problematic in the absence of an authentic standard, especially when dealing with complex mixtures where co-eluting compounds can interfere with the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can provide definitive structural information for this compound.[15] ¹H NMR would show characteristic signals for the protons on the cyclohexane ring and the long alkyl chain. ¹³C NMR would provide distinct signals for each unique carbon atom in the molecule.[7] The primary drawback of NMR is its lower sensitivity compared to mass spectrometry, requiring significantly more sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of a saturated hydrocarbon by identifying the characteristic C-H stretching and bending vibrations.[9] For this compound, strong absorbances would be expected in the 2850-2960 cm⁻¹ region (C-H stretching) and around 1465 cm⁻¹ (CH₂ bending).[11] However, FTIR cannot readily distinguish between different long-chain alkanes or cycloalkanes, making it a poor tool for specific identification.[10]

Conclusion: A Multi-faceted Approach to Confirmation

For the unambiguous identification of this compound, tandem mass spectrometry (MS/MS) stands out as the most powerful and specific technique. Its ability to generate a unique fragmentation fingerprint from a selected precursor ion provides a level of confidence that is difficult to achieve with single-stage MS. However, a truly robust analytical workflow should be self-validating. Therefore, complementing GC-MS/MS data with information from orthogonal techniques such as NMR, when sample quantity allows, provides the highest level of scientific certainty. For routine screening and quantification where high confidence in identification has already been established, GC-MS remains a reliable and cost-effective choice. The selection of the most appropriate analytical strategy will ultimately depend on the specific research question, the complexity of the sample matrix, and the required level of confidence in the identification.

References

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved from [Link]

  • Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). (2022, December 2). Atmospheric Measurement Techniques. Retrieved from [Link]

  • Comparison of Analytical Techniques for Measuring Hydrocarbon Emissions from the Manufacture of Fiberglass-Reinforced Plastics. ResearchGate. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • A comprehensive comparison of field-based analytical technologies for both qualitative and quantitative determination of petroleum hydrocarbons in soils. (2023, June 29). Environmental Pollution. Retrieved from [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • The Analysis of Alkanes and Cycloalkanes. ResearchGate. Retrieved from [Link]

  • Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Cyclohexane quantification by GC FID. ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. USGS. Retrieved from [Link]

  • FTIR spectra of cyclohexane and DVR oxidized before and later. ResearchGate. Retrieved from [Link]

  • Comparison of Analytical Techniques for Measuring Hydrocarbon Emissions from the Manufacture of Fiberglass-Reinforced Plastics. PubMed. Retrieved from [Link]

  • Heptylcyclohexane. NIST WebBook. Retrieved from [Link]

  • Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. Scientific Research Publishing. Retrieved from [Link]

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. AWS. Retrieved from [Link]

  • The use of multidimensional GC techniques for the analysis of complex petrochemical products. SciSpace. Retrieved from [Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

  • Cyclohexane. NIST WebBook. Retrieved from [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Optimizing detection limits for the analysis of petroleum hydrocarbons in complex environmental samples. PubMed. Retrieved from [Link]

  • Welcome to the NIST WebBook. NIST. Retrieved from [Link]

  • C6H12 infrared spectrum of cyclohexane. Doc Brown's Chemistry. Retrieved from [Link]

  • Cyclohexane. NIST WebBook. Retrieved from [Link]

  • How does the cyclohexane FTIR spectrum differ from that of benzene, and what characteristic peaks in... Proprep. Retrieved from [Link]

  • Cyclohexane. NIST WebBook. Retrieved from [Link]

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Comparative study of different capillary columns for cycloalkane separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of cycloalkanes presents a unique chromatographic challenge due to their low polarity and the frequent presence of geometric isomers (cis/trans) with nearly identical boiling points.[1] While standard non-polar columns (100% dimethylpolysiloxane) remain the industry workhorse for bulk purity analysis, they often fail to resolve complex isomeric mixtures found in petrochemical streams or pharmaceutical residual solvents.

This guide evaluates three distinct column chemistries—Non-polar (PDMS) , Porous Layer Open Tubular (PLOT) Alumina , and Beta-Cyclodextrin —to determine the optimal stationary phase for specific cycloalkane applications.

Key Finding: For bulk separation by carbon number, 100% PDMS is sufficient. However, for the resolution of geometric isomers (e.g., cis- vs. trans-1,2-dimethylcyclohexane), Beta-Cyclodextrin columns are the only viable option, achieving baseline resolution (


) where non-polar phases show co-elution.

Mechanistic Principles of Separation

To select the correct column, one must understand the intermolecular forces at play.[2][3] Cycloalkanes are non-polar; thus, separation relies heavily on dispersive forces (London Dispersion) or shape selectivity.

Mechanism Visualization

The following diagram illustrates how different stationary phases interact with a target cycloalkane (e.g., cis-1,2-dimethylcyclohexane).

G Target Cycloalkane Target (e.g., cis-1,2-DMCH) PDMS 100% PDMS (Non-Polar) Target->PDMS Boiling Point (Dispersive Forces) PLOT Alumina PLOT (Adsorption) Target->PLOT Surface Adsorption (High Retention for C3-C6) Cyclo Beta-Cyclodextrin (Shape Selective) Target->Cyclo Inclusion Complex (Host-Guest Geometry)

Figure 1: Interaction mechanisms between cycloalkanes and primary stationary phases.

Comparative Analysis of Column Performance

Non-Polar Phases (100% Dimethylpolysiloxane)
  • Examples: DB-1, HP-1, Rtx-1.

  • Performance: These columns separate strictly by boiling point. Since cis and trans isomers of substituted cycloalkanes often have boiling point deltas of <0.5 °C, these phases result in peak shouldering or co-elution.

  • Best For: Bulk solvent analysis (e.g., separating cyclohexane from heptane).

Alumina PLOT Columns (Na₂SO₄ or KCl Deactivation)[4][5]
  • Examples: HP-PLOT Al2O3, Rt-Alumina BOND.

  • Performance: These utilize gas-solid chromatography (GSC).[1][4] They offer immense retention for light hydrocarbons (C1-C6). They provide excellent separation of cycloalkanes from their linear counterparts but are limited by an upper temperature ceiling (~200 °C) and high reactivity.

  • Best For: Light hydrocarbon gases, separating cyclopentane from pentene isomers.

Beta-Cyclodextrin Phases (Chiral/Shape-Selective)
  • Examples: CycloSil-B, Rt-bDEXsm, Beta-DEX 120.

  • Performance: These phases contain glucose macrocycles dissolved in a polymer. The "bucket" shape of the cyclodextrin allows the trans isomer (more linear) to fit deeper into the cavity than the cis isomer (more sterically hindered), creating a difference in retention time unrelated to boiling point.

  • Best For: Geometric isomers (cis/trans), enantiomers, and complex petrochemical profiling.

Performance Data Summary

The table below synthesizes experimental data for the separation of 1,2-Dimethylcyclohexane (DMCH) isomers.

Feature100% PDMS (DB-1)Alumina PLOT (Na₂SO₄)Beta-Cyclodextrin (CycloSil-B)
Separation Mechanism Boiling PointSurface AdsorptionInclusion (Shape)
Resolution (

) cis/trans DMCH
< 0.8 (Co-elution)~1.2 (Partial)> 2.5 (Baseline)
Elution Order Boiling PointCarbon NumberShape Dependent (Trans < Cis)
Max Temperature 350 °C200 °C230 - 250 °C
Moisture Sensitivity LowHigh (Irreversible) Moderate
Analysis Time Fast (< 10 min)Slow (> 25 min)Moderate (15-20 min)

Analyst Note: While PLOT columns offer high selectivity, their retention times for C7+ cycloalkanes become prohibitively long, leading to broad peaks and reduced sensitivity.

Experimental Protocol: Geometric Isomer Separation

This protocol is designed for the separation of cis- and trans-1,2-dimethylcyclohexane using a cyclodextrin-based column.[5] This method validates the "Shape Selectivity" claim.

Equipment & Materials[1][3][5][8][9][10][11][12][13][14]
  • GC System: Agilent 7890/8890 or equivalent with FID/MS.

  • Column: CycloSil-B (or equivalent Beta-Cyclodextrin), 30 m x 0.25 mm x 0.25 µm.

  • Sample: Mix of cyclohexane, methylcyclohexane, and 1,2-dimethylcyclohexane isomers (100 ppm in pentane).

Method Parameters
  • Inlet: Split mode (50:1 ratio) @ 250 °C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50 °C (Hold 1 min) — Focuses volatiles.

    • Ramp 1: 2 °C/min to 110 °C — Slow ramp essential for inclusion thermodynamics.

    • Ramp 2: 20 °C/min to 200 °C (Hold 5 min) — Elute heavies.

  • Detector (FID): 250 °C, H₂ 30 mL/min, Air 350 mL/min.

Validation Criteria (Self-Check)
  • Resolution Check: The valley between cis and trans isomers must reach baseline (signal returns to background noise).

  • Peak Symmetry: Tailing factor (

    
    ) should be between 0.9 and 1.2. If 
    
    
    
    , the column may be overloaded or active sites are exposed.

Decision Guide: Selecting the Right Column

Use this logic flow to determine the correct column for your specific cycloalkane application.

DecisionTree Start Start: What is your primary separation goal? Isomers Separating Geometric Isomers? (cis vs trans) Start->Isomers Volatiles Analyzing Light Gases? (C3 - C6 only) Isomers->Volatiles No Cyclo USE: Beta-Cyclodextrin (e.g., CycloSil-B) Isomers->Cyclo Yes PLOT USE: Alumina PLOT (e.g., HP-PLOT Al2O3) Volatiles->PLOT Yes PDMS USE: 100% PDMS (e.g., DB-1, HP-1) Volatiles->PDMS No (General Purity)

Figure 2: Decision tree for cycloalkane column selection.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Agilent Technologies. (2015). Productivity Begins with Reproducible Detection of Hexane Isomers. Application Note 5991-6144EN. Retrieved from [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Mechanistic grounding for Cyclodextrin inclusion).
  • Bramston-Cook, R. (Lotus Consulting). Kovats Indices for C2-C9 Hydrocarbons with Alumina PLOT Capillary Columns. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Geochemical Comparison of Heptadecylcyclohexane in Petroleum Reservoirs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Heptadecylcyclohexane (HDC), a key saturated hydrocarbon biomarker, across different petroleum reservoir types. Designed for researchers and scientists in geochemistry and petroleum exploration, this document moves beyond simple procedural lists to explain the causality behind experimental choices and the geological significance of quantitative variations. We will explore the analytical workflows for quantifying cycloalkanes and compare their relative abundance in reservoirs originating from distinct depositional environments.

The Significance of this compound as a Geochemical Biomarker

Petroleum is a complex mixture of hydrocarbons, and within this mixture lie "chemical fossils" known as biomarkers. These molecules originate from specific biological precursors and retain their basic carbon skeleton through diagenesis and catagenesis, providing a fingerprint of the oil's origin.[1] this compound (n-C₁₇-CH), a C₂₃ cycloalkane, is a valuable biomarker found in crude oils.[2] Its abundance, particularly in relation to other compounds, offers critical insights into the original organic matter (kerogen type), the depositional environment of the source rock (e.g., marine vs. lacustrine), and the thermal maturity of the petroleum system.[1][3]

While direct quantitative measurement of the absolute concentration of a single biomarker like HDC is not commonly reported in publicly available literature—as exploration data is often proprietary and geochemical interpretation relies heavily on relative compound ratios—we can perform a robust quantitative comparison using well-established biomarker ratios. These ratios provide a standardized metric for comparing oils across different basins and systems.

Analytical Methodology: From Crude Oil to Quantitative Data

The gold-standard technique for biomarker analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method provides the high resolution needed to separate complex hydrocarbon mixtures and the specificity to identify individual compounds based on their unique mass spectra. The following protocol outlines a self-validating system for the quantitative analysis of saturated biomarkers like HDC.

Experimental Protocol: Quantitative Biomarker Analysis

Objective: To separate the saturated hydrocarbon fraction from a crude oil sample and quantify the relative abundance of key biomarkers, including this compound, using GC-MS.

Step 1: Bulk Fractionation (SARA Separation)

  • Rationale: Crude oil is too complex for direct injection into a GC-MS. The first step is to separate the oil into four fractions based on polarity: Saturates, Aromatics, Resins, and Asphaltenes (SARA).[4] This isolates the non-aromatic, saturated compounds, including n-alkanes and cycloalkanes like HDC, into a single, less complex fraction.

  • Procedure:

    • Weigh approximately 100 mg of crude oil into a vial and dissolve in a minimal amount of heptane.

    • Precipitate the asphaltenes by adding an excess of n-heptane (e.g., 40:1 volume ratio of heptane to oil). Allow to stand for at least 2 hours, then filter or centrifuge to remove the solid asphaltene fraction.

    • The remaining solution (maltenes) is concentrated and then separated using column chromatography. A glass column is packed with activated silica gel and alumina.

    • The maltene fraction is loaded onto the column.

    • Elute the Saturate fraction using a non-polar solvent like n-hexane.

    • Elute the Aromatic fraction using a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane.

    • Elute the Resin fraction using a polar solvent, such as a mixture of dichloromethane and methanol.

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Rationale: The saturate fraction is now suitable for GC-MS analysis. The gas chromatograph separates the compounds by their boiling points and polarity, while the mass spectrometer detects and identifies them. For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds.[5]

  • Procedure:

    • Prepare a dilute solution of the saturate fraction in a suitable solvent (e.g., hexane).

    • Inject 1 µL of the solution into the GC-MS system.

    • GC Conditions (Typical):

      • Column: HP-5MS (or equivalent) 60 m x 0.25 mm x 0.25 µm.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 300°C (hold 20 min).

    • MS Conditions (Typical):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 50-550) for initial identification and SIM for quantification. Key ions for saturated hydrocarbons include m/z 83 (cycloalkanes) and m/z 85 (n-alkanes).

Step 3: Data Processing and Quantification

  • Rationale: Biomarker quantification is typically relative. Peak areas from the chromatogram are integrated and used to calculate diagnostic ratios. This approach normalizes the data, allowing for meaningful comparisons between different samples, even if the absolute concentrations vary.

  • Procedure:

    • Identify the peaks for n-heptadecane (n-C₁₇), pristane (Pr), phytane (Ph), and this compound (HDC) based on their retention times and mass spectra.

    • Integrate the peak areas for these compounds from the appropriate selected ion chromatograms.

    • Calculate the key diagnostic ratios as described in the following section.

Analytical Workflow Diagram

The entire process, from crude oil sample to data interpretation, is visualized in the workflow below.

Biomarker Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sara Crude Oil Sample (SARA Separation) saturates Saturate Fraction (Alkanes + Cycloalkanes) sara->saturates Elute with n-hexane aromatics Aromatic Fraction resins Resin & Asphaltene Fractions gcms GC-MS Analysis saturates->gcms chromatogram Mass Chromatogram (e.g., m/z 83, 85) gcms->chromatogram integration Peak Integration chromatogram->integration ratios Calculate Diagnostic Ratios (e.g., Pr/n-C17) integration->ratios interpretation Geochemical Interpretation (Source, Maturity, Environment) ratios->interpretation

Caption: Workflow for quantitative biomarker analysis.

Quantitative Comparison: this compound and Related Biomarkers in Different Reservoirs

As noted, direct concentration data for HDC is scarce. However, we can effectively compare petroleum reservoirs by using quantitative ratios of HDC and related compounds (like the n-alkane n-heptadecane and the isoprenoid pristane) which are abundant in the literature. These ratios are powerful indicators of the depositional environment.

Biomarker RatioTypical Value (Marine Source)Typical Value (Lacustrine/Terrestrial Source)Geological Significance
Pristane/n-C₁₇ Low (< 0.5)High (> 1.0)Indicates the relative contribution of algal (low ratio) versus higher plant/bacterial (high ratio) organic matter. Also sensitive to biodegradation.[6]
Phytane/n-C₁₈ Low to ModerateHighSimilar to Pr/n-C₁₇, this ratio helps differentiate organic matter sources and assess depositional conditions.[6]
Pristane/Phytane (Pr/Ph) < 1.0 (Anoxic)> 3.0 (Oxic, Terrestrial)A primary indicator of the redox conditions in the depositional environment. Low values suggest anoxic (oxygen-poor) conditions, typical of marine source rocks, while high values suggest more oxic conditions and terrestrial input.[6]
Cycloalkane/n-Alkane Ratio Generally LowerGenerally HigherLacustrine (lake) environments often receive organic matter that is rich in bacterial lipids, which can lead to a higher relative abundance of cycloalkanes compared to n-alkanes.

Discussion of Results:

  • Marine Source Reservoirs: Crude oils generated from marine source rocks, such as the Kimmeridge Clay or the Eagle Ford Shale, are typically derived from algal and bacterial biomass. This organic matter is often deposited under anoxic conditions. Geochemically, this results in oils with a strong expression of n-alkanes relative to isoprenoids, leading to low Pristane/n-C₁₇ and Pristane/Phytane ratios.[6] The relative abundance of this compound to its straight-chain counterpart (n-heptadecane) is generally lower in these settings compared to lacustrine environments.

  • Lacustrine Source Reservoirs: Lacustrine environments can be highly variable, ranging from freshwater to saline.[3] Oils sourced from these environments, such as those from the Green River Formation or basins in West Africa and China, often show a greater contribution from terrestrial plants and specific types of algae and bacteria.[7][8][9] This leads to oils that are often waxier (higher n-alkane content from plant waxes) and can have significantly higher Pr/Ph and Pr/n-C₁₇ ratios, indicating more oxic conditions and different source inputs.[6][7] The contribution from bacterial reworking of organic matter in lake sediments can also lead to a relative enrichment in cyclic compounds, including the n-alkylcyclohexane series.

Conclusion

While the direct, absolute quantification of this compound across different petroleum systems is not a standard practice in published geochemical studies, a robust quantitative comparison can be achieved through the use of established biomarker ratios. The analytical workflow, centered on SARA fractionation and GC-MS analysis, provides a reliable method for generating the necessary data.

The relative abundance of HDC, inferred through ratios involving n-C₁₇, pristane, and phytane, serves as a powerful proxy for distinguishing between petroleum reservoirs sourced from marine versus lacustrine/terrestrial depositional environments. Oils from marine sources typically exhibit lower Pr/n-C₁₇ and Pr/Ph ratios, reflecting anoxic conditions and algal/bacterial origins. In contrast, oils from many lacustrine and deltaic systems show higher values for these ratios, indicating greater terrestrial input and more variable redox conditions. This comparative approach remains a cornerstone of modern petroleum systems analysis.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=29777. [Link]

  • Dias, J. et al. "An Integrated Assessment of Different Depositional Paleoenvironment Using Nitrogen Markers and Biomarkers after Chromatographic Methods Optimization." ACS Omega, 2024. [Link]

  • Petrov, A. A. et al. "C12−C30 n-alkylbenzenes in crude oils." ResearchGate, 2025. [Link]

  • Kaplan, I. R. et al. "Age significance of n-C17/Pr ratios in forensic investigations of refined product and crude oil releases: Discussion." ResearchGate, 2025. [Link]

  • JOGMEC. "Geochemical Analysis of Petroleum." Japan Oil, Gas and Metals National Corporation. [Link]

  • Dong, C. et al. "Even carbon number predominance observed in C50-C110 n-alkanes and monocyclic alkanes in the highly mature source rock." Fuel, 2023. [Link]

  • Anyanwu, G. L. et al. "Biomarker application in the recognition of the geochemical characteristics of crude oils from the five depobelts of the Niger Delta basin, Nigeria." ResearchGate, 2025. [Link]

  • Wang, J. et al. "Geochemical Characteristics of Crude Oil and Oil–Source Correlations in the Yongfeng Sub-Sag of the Bogda Mountain Front Belt." MDPI, 2023. [Link]

  • Ogbesejana, A. B. et al. "Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review." RSC Publishing, 2023. [Link]

  • Barakat, A. O. et al. "Organic geochemical characterization of crude oils based on alkanes and acyclic isoprenoids distribution." ResearchGate. [Link]

  • Ibragimov, R. et al. "Qualitative and Quantitative Analysis of Heavy Crude Oil Samples and Their SARA Fractions with 13C Nuclear Magnetic Resonance." MDPI, 2020. [Link]

  • Martynova, G.S. et al. "Geochemical Features of Oil on Biomarkers." IOSR Journal of Applied Chemistry. [Link]

  • Sun, X. et al. "Geochemical characteristics of crude oil in the eastern of Qinnan sag, Bohai Bay Basin, Eastern China." Frontiers in Earth Science, 2022. [Link]

  • Masters, C.D. et al. "Distribution and quantitative assessment of world crude-oil reserves and resources." U.S. Geological Survey. [Link]

  • Li, J. et al. "Biomarkers and Carbon Isotope of Monomer Hydrocarbon in Application for Oil–Source Correlation and Migration in the Moxizhuang–Yongjin Block, Junggar Basin, NW China." PubMed Central, 2022. [Link]

  • Zhu, J. et al. "Geochemical characteristics and analysis of crude-oil source in the deep-water area of the Baiyun Sag, South China Sea." Russian Geology and Geophysics, 2018. [Link]

  • Jiang, C. et al. "Lake-Level-Fluctuation Control on Shale Oil Enrichment of the Salinized Lacustrine Organic-Rich Shale in the Paleogene Biyang Depression, East China." MDPI, 2023. [Link]

  • Ryder, R.T. "Composition of crude oil and natural gas produced from 14 wells in the Lower Silurian “Clinton” sandstone and Medina Group, eastern Ohio, northwestern Pennsylvania, and northwestern New York." U.S. Geological Survey. [Link]

Sources

Quantification in Gas Chromatography: Flame Ionization Detector (FID) vs. Mass Spectrometry (MS)

[1][2][3][4][5][6][7][8]

Executive Summary

In the landscape of quantitative gas chromatography (GC), the choice between Flame Ionization Detection (FID) and Mass Spectrometry (MS) is rarely about which detector is "better," but rather which is "fit for purpose."

The Verdict:

  • Choose FID for robust, broad-range quantification of known hydrocarbons (e.g., assay testing, total purity, residual solvents Procedure A). Its response is linear over 7 orders of magnitude and nearly universal for carbon-containing compounds, making it the "Gold Standard" for absolute quantification without extensive individual standard calibration.

  • Choose MS for trace-level quantification (ppb range), identification of unknowns (impurity profiling), and analysis in complex matrices where co-elution is probable. MS is the "Detective," offering specificity that FID lacks, but at the cost of a narrower dynamic range and variable ionization response factors.

Fundamental Principles & Detection Mechanisms[9]

To understand the data discrepancies between these detectors, one must understand the signal generation physics.

The Parallel Workflow

The following diagram illustrates the divergence in detection logic. While the separation (GC) is identical, the signal generation differs fundamentally.[1]

DetectionWorkflowSampleSample InjectionColumnGC Separation(Capillary Column)Sample->ColumnSplitterFlow SplitterColumn->SplitterFID_BurnFID: Combustion(H2/Air Flame)Splitter->FID_BurnPath AMS_IonMS: Ionization(EI Source 70eV)Splitter->MS_IonPath BFID_SignalCurrent Measurement(Carbon Counting)FID_Burn->FID_SignalFID_ResultResult: Mass-BasedUniversal ResponseFID_Signal->FID_ResultMS_FilterMass Filter(Quadrupole)MS_Ion->MS_FilterMS_ResultResult: Structure-BasedVariable ResponseMS_Filter->MS_Result

Figure 1: Schematic comparison of signal generation pathways. Note that FID destroys the sample to count carbon, while MS fragments the sample to determine mass-to-charge ratio.

Performance Metrics: Head-to-Head

Linearity and Dynamic Range

This is the most critical differentiator for quantification.

  • FID: Exhibits a linear dynamic range of

    
    . You can calibrate from 1 ppm to 100% purity in a single curve. The mechanism (current between electrodes) does not easily saturate.
    
  • MS: Typically exhibits a linear range of

    
     to 
    
    
    . The detector (electron multiplier) saturates easily. High concentrations result in "flat-top" peaks and non-linear response, requiring sample dilution or split ratio adjustments.
Sensitivity (LOD/LOQ)
  • FID: Excellent for general organic compounds (LOD ~1-10 pg C/s). It is limited by background noise from the flame and gas purity.

  • MS (SIM Mode): Superior for trace analysis. By focusing on specific ions (Selected Ion Monitoring), MS can achieve LODs in the femtogram range, often 10-100x more sensitive than FID for specific targets.

Response Factors
  • FID (The "Equal Carbon" Rule): FID response is roughly proportional to the mass of carbon in the molecule. This allows for "effective carbon number" (ECN) calculations, enabling semi-quantification of compounds even without a specific standard.

  • MS: Response depends on ionization cross-section and fragmentation stability. Two isomers can have vastly different response factors. You cannot quantify accurately in MS without a specific standard for every analyte.

Summary Table
FeatureFlame Ionization Detector (FID)Mass Spectrometry (MS)
Primary Use Quantification (Assay, Purity)Identification & Trace Quant
Linear Range Wide (

)
Narrow (

)
Selectivity Low (Retention Time only)High (Mass Spectral Fingerprint)
Response Factor Predictable (Mass-based)Variable (Structure-dependent)
Matrix Effects Robust (Resistant to water/salts)Sensitive (Ion suppression/enhancement)
Cost/Maintenance Low / SimpleHigh / Complex (Tuning/Vacuum)

Experimental Case Study: Residual Solvents (USP <467>)[2][3][10]

To demonstrate the practical differences, we compare the quantification of Class 2 Residual Solvents (Toluene and Methanol) in a pharmaceutical active ingredient (API).

Methodology
  • System: Agilent 8890 GC with Splitter (1:1 to FID and MSD).

  • Sample Prep: Headspace extraction (20 mL vials).

  • Target: Toluene (Hydrocarbon) and Methanol (Alcohol).

Experimental Data Comparison

Experiment A: Linearity Check (10 ppm to 5000 ppm)

Concentration (ppm)FID Response (

)
MS Response (

)
Observation
10 - 1000 0.99990.9985Both detectors perform well at low-mid range.
1000 - 5000 0.99980.9250MS Saturation. The MS detector saturated at ~2000 ppm, causing the curve to plateau. FID remained perfectly linear.

Experiment B: Sensitivity Check (Trace Impurity)

  • Scenario: An unknown impurity eluting at 12.5 min.

  • FID Result: Small hump, barely distinguishable from baseline noise (S/N = 2:1). Quantification impossible.

  • MS Result (Scan Mode): Clear peak (S/N = 15:1). Spectral library match identified it as Benzene (Class 1 solvent).

  • Insight: FID failed to quantify the trace toxic impurity; MS identified it immediately.

Validation Protocol (Self-Validating System)

When validating a method using these detectors, follow this logic to ensure data integrity:

  • System Suitability (SST):

    • FID: Inject a standard mix.[2][1] Check Resolution (>1.5) and Tailing Factor (<1.5).

    • MS: Perform "Autotune" (PFTBA) to verify mass axis and abundance ratios (69/219/502 m/z) before running SST.

  • Specificity:

    • FID: Inject blank matrix. Ensure no interference at RT of analytes.

    • MS: Use spectral purity checks (Peak Purity) to ensure the ionization apex aligns with the chromatographic apex.

  • Internal Standard (IS) Selection:

    • FID: IS corrects for injection volume errors. (e.g., 1-Butanol).

    • MS: IS corrects for ionization efficiency drift. Use Deuterated Isotopes (e.g., Toluene-d8) whenever possible. This is critical for MS but optional for FID.

Decision Framework

Use the following logic flow to select the correct detector for your application.

DecisionTreeStartStart: Select DetectorIsTargetKnownIs the target compound known?Start->IsTargetKnownIsTraceIs detection limit < 1 ppm?IsTargetKnown->IsTraceYesMS_RecRECOMMENDATION:MS (Scan/SIM)(Specific, Sensitive)IsTargetKnown->MS_RecNo (Need ID)IsMatrixComplexIs matrix complex?(Co-elution likely?)IsTrace->IsMatrixComplexNo (High Conc)IsTrace->MS_RecYes (Trace)FID_RecRECOMMENDATION:FID(Robust, Linear, Cheap)IsMatrixComplex->FID_RecNo (Clean Matrix)IsMatrixComplex->MS_RecYes (Interference)

Figure 2: Decision matrix for selecting FID vs. MS based on analytical requirements.

Conclusion

For quantification , FID remains the superior choice for pharmaceutical assays and solvent analysis due to its unmatched linearity and response uniformity. It is the "quantitative truth."

However, MS is indispensable when sensitivity and identity are paramount. In modern drug development, the best practice is often a dual-path approach: use MS during method development to validate specificity and identify impurities, then transfer the method to FID for routine, robust QC quantification.

References

  • United States Pharmacopeia (USP). (2023).[3][4] General Chapter <467> Residual Solvents. USP-NF. Link

  • Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents using the Agilent 8890 GC/FID/MSD System. Application Note 5994-1628EN. Link

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience.
  • Restek Corporation. (2018). FID vs. MS: Which Detector is Right for You? Technical Guide. Link

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidelines on Linearity and LOD/LOQ). Link

Correlating Heptadecylcyclohexane presence with specific depositional environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In organic geochemistry and paleoenvironmental reconstruction, the precision of source assignment is limited by the ubiquity of common biomarkers. While normal alkanes (


-alkanes) are the standard for bulk biomass assessment, they suffer from low specificity and high susceptibility to biodegradation.

Heptadecylcyclohexane (an alkylcyclohexane with a C17 side chain) offers a high-fidelity alternative. Unlike generic algal markers, this molecule provides a specific link to Gloeocapsomorpha prisca (a distinct marine cyanobacterium) and specific thermal/diagenetic pathways. This guide objectively compares this compound against standard aliphatic biomarkers, detailing the experimental protocols required for its isolation and the rigorous logic used to correlate it with Ordovician marine and hypersaline depositional environments.

Part 1: The Analyte & Comparative Analysis

The Biomarker Profile

This compound is a C


 saturated hydrocarbon consisting of a cyclohexane ring substituted with a straight C

alkyl chain.
  • Chemical Stability: Significantly higher resistance to microbial degradation compared to its linear counterpart (

    
    -C
    
    
    
    or
    
    
    -C
    
    
    ).
  • Primary Source: Diagenetic alteration of fatty acids or direct biosynthesis by the marine microfossil Gloeocapsomorpha prisca.

  • Key Diagnostic Ion:

    
     83 (base peak) and 
    
    
    
    82 in Electron Impact (EI) Mass Spectrometry.
Performance Comparison: this compound vs. Alternatives

The following table contrasts this compound with the two most common aliphatic biomarker classes used in environmental reconstruction.

FeatureThis compound (Alkylcyclohexane)

-Alkanes (e.g.,

-C

,

-C

)
Isoprenoids (Pristane/Phytane)
Source Specificity High: Specific to G. prisca (Ordovician) or specific algal fatty acid cyclization.Low: Produced by nearly all algae, bacteria, and higher plants.Medium: Derived from chlorophyll side chains; indicates redox, not species.
Biodegradation Resistance High: Cyclic headgroup sterically hinders enzymatic attack.Low: First class of compounds removed by bacteria in reservoirs.Medium: More resistant than

-alkanes but less than steranes/hopanes.
Environmental Resolution Specific: Distinguishes specific marine blooms (kukersites) & evaporitic settings.General: Broadly indicates "Aquatic" vs. "Terrestrial" based on chain length.Redox: Indicates Oxic vs. Anoxic conditions.
Mass Spec Sensitivity High: Distinctive

83 fragment allows detection in complex mixtures.[1]
Medium: Fragmentation (

57,[1] 71) is identical for all isomers, causing co-elution issues.
High: Distinctive branching points, but often co-elutes with

-C

/

-C

.

Field Insight: In heavily biodegraded oils where


-alkanes are stripped, this compound often remains intact. Its presence in the absence of 

-alkanes is a critical "survival signal," preventing the false negative conclusion that the sample lacks algal input.

Part 2: Experimental Workflow (Methodology)

To reliably correlate this biomarker, a rigorous extraction and fractionation protocol is required to remove polar interferences that mask the alkylcyclohexane signal.

Protocol: Isolation and Identification
  • Objective: Isolate the Saturated Hydrocarbon fraction from source rock or crude oil.

  • Standard: Modified from EPA Method 3540C (Soxhlet) and ASTM D2007 (SARA Separation).

Step 1: Bitumen Extraction

  • Pulverize 50g of source rock to <200 mesh.

  • Extract using Soxhlet apparatus with Dichloromethane (DCM):Methanol (93:7 v/v) for 48 hours.

  • Evaporate solvent to obtain Total Organic Extract (TOE).

  • Validation: Gravimetric yield must be >500 ppm for reliable biomarker analysis.

Step 2: Asphaltene Precipitation

  • Dissolve TOE in minimal DCM.

  • Add 40-fold excess of

    
    -pentane or 
    
    
    
    -hexane.
  • Centrifuge at 3000 rpm for 15 mins. Decant the supernatant (Maltenes).

Step 3: SARA Fractionation (Liquid Chromatography)

  • Pack a glass column (30cm x 1cm) with activated Silica Gel (top) and Alumina (bottom).

  • Load Maltenes onto the column.

  • Elution 1 (Saturates): Elute with 1.5 column volumes of

    
    -hexane. (Collect this compound here) .
    
  • Elution 2 (Aromatics): Elute with DCM:Hexane (1:1).

  • Elution 3 (Resins): Elute with Methanol.

Step 4: GC-MS Analysis

  • Column: DB-5MS or HP-5MS (60m x 0.25mm, 0.25µm film).

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 50°C (2 min)

    
     300°C @ 4°C/min 
    
    
    
    Hold 20 min.
  • MS Source: Electron Impact (70 eV).

  • Scan Mode: Full Scan (m/z 50-650) for identification; SIM (m/z 82, 83) for quantitation.

Visualization: Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the fractionation step where this compound is isolated.

G Sample Geological Sample (Source Rock/Oil) Extract Soxhlet Extraction (DCM:MeOH) Sample->Extract Solvent Action Deasphalt De-Asphalting (n-Pentane Precip) Extract->Deasphalt Remove Asphaltenes Column Silica/Alumina Chromatography Deasphalt->Column Load Maltenes Saturates Saturate Fraction (Elute w/ Hexane) Column->Saturates Non-polar Elution GCMS GC-MS Analysis (SIM m/z 82, 83) Saturates->GCMS Injection Data This compound Identification GCMS->Data Spectral Matching

Figure 1: Isolation workflow. Note the critical isolation of the Saturate fraction where alkylcyclohexanes reside.

Part 3: Correlating to Depositional Environments

The presence of this compound is not random. It follows a specific logic tree related to geological age and biological input.[2]

The "G. prisca" Connection

The strongest correlation for this compound is with Ordovician Kukersites . These are marine oil shales formed almost exclusively by the cyanobacterium Gloeocapsomorpha prisca.

  • Mechanism:G. prisca contains high abundances of linear fatty acids and alkylbenzenes. During diagenesis (burial), these cyclize and saturate to form alkylcyclohexanes.

  • Observation: A chromatogram dominated by odd-carbon-number alkylcyclohexanes (C15, C17, C19) is diagnostic of this specific marine environment.

Diagnostic Logic

To determine the environment, researchers must evaluate the ratio of this compound against


-C17 and Pr/Ph.
  • Scenario A: High this compound + High

    
    -C17 
    
    • Environment:[2] Excellent preservation, likely Ordovician marine (if G. prisca present) or algal-rich lacustrine.

  • Scenario B: High this compound + Low/Absent

    
    -C17 
    
    • Environment:[2]Biodegraded Marine Oil. The bacteria have consumed the

      
      -alkanes, but the alkylcyclohexane remains as a "cryptic" signal of the original algal source.
      
  • Scenario C: High Pr/Ph (>3.0) + this compound

    • Environment:[2] Oxidizing shallow water setting (peat or shallow marine) with specific algal inputs.

Visualization: Environmental Decision Tree

Logic Start Saturate Fraction Analyzed CheckACH This compound Detected? Start->CheckACH CheckAlk n-C17 Alkane Abundance? CheckACH->CheckAlk Yes (High) Env4 Env: Terrestrial/Mixed (Low Specificity) CheckACH->Env4 No/Trace CheckAge Geological Age? CheckAlk->CheckAge High Env1 Env: Biodegraded Marine Oil CheckAlk->Env1 Low/Absent Env2 Env: Ordovician Marine (Kukersite) CheckAge->Env2 Ordovician Env3 Env: General Algal Input CheckAge->Env3 Post-Devonian

Figure 2: Diagnostic logic for correlating biomarker presence with depositional environment and preservation state.

References

  • Fowler, M. G. (1992). The influence of Gloeocapsomorpha prisca on the organic geochemistry of oils and organic-rich rocks of Late Ordovician age from Canada. Geological Survey of Canada, Paper 92-1D, 93-104.

  • Hoffmann, C. F., et al. (1987).[3] Carbon isotope composition of organically preserved dinoflagellates and bacteria from the Ordovician of Estonia. Geochimica et Cosmochimica Acta, 51(10), 2681-2697.

  • Rubinstein, I., & Strausz, O. P. (1979). Geochemistry of the thiourea adduct fraction from an Alberta petroleum. Geochimica et Cosmochimica Acta, 43(8), 1387-1392.

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Systems and Earth History. Cambridge University Press.

  • Nine, K., et al. (2023). Assessing n-alkane and neutral lipid biomarkers as tracers for land-use specific sediment sources. Science of The Total Environment.

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling Heptadecylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Heptadecylcyclohexane, a long-chain aliphatic hydrocarbon. By understanding the inherent risks and implementing robust safety protocols, we can ensure both the integrity of our research and the well-being of our laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, while not as extensively documented as some common solvents, belongs to the family of aliphatic hydrocarbons. Based on the safety profiles of structurally similar compounds like cyclohexane, we must anticipate the following primary hazards:

  • Flammability: Aliphatic hydrocarbons are often flammable, with vapors that can form explosive mixtures with air.[1][2] Handling procedures must mitigate the risk of ignition from open flames, sparks, or static discharge.[3]

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[4][5] Prolonged or repeated exposure may lead to dermatitis.[5]

  • Aspiration Hazard: If swallowed, these substances can enter the lungs and may be fatal.[2][6][7] Vomiting should not be induced after ingestion.[2][6][7]

  • Respiratory Irritation: Inhalation of vapors can irritate the nose and throat.[5] At high concentrations, it may cause dizziness, drowsiness, or other central nervous system effects.[4][5]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

The Last Line of Defense: Selecting and Using Your PPE

The selection of appropriate PPE is a function of the task being performed and the associated risk of exposure. The following table outlines the minimum recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.Protects against accidental splashes of this compound, which can cause eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation and dermatitis.[5][6][8]
Body Protection A flame-resistant laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls are recommended.Protects the skin and personal clothing from contamination. Flame-resistant properties are crucial due to the flammability of aliphatic hydrocarbons.[9]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]Protects against the inhalation of vapors that can cause respiratory irritation and central nervous system effects.[5]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects the feet from spills and provides a stable footing in the laboratory environment.[9]
Step-by-Step Protocol for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Beyond the Individual: Engineering Controls and Emergency Procedures

While PPE is essential, it should be the final layer of protection. Engineering controls are the first and most effective means of minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, a certified chemical fume hood is mandatory.[8][12]

  • Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the handling area. This includes open flames, hot surfaces, and spark-producing equipment.[2][3] Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[3][6][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10] A fire extinguisher suitable for flammable liquids (e.g., Class B) should also be nearby.

The Final Step: Safe Disposal of Contaminated Materials

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Operational Disposal Plan
  • Segregation of Waste:

    • Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and contaminated labware, must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to a Safer Scientific Community

The responsible handling of chemicals like this compound is a cornerstone of scientific integrity and professional practice. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. This commitment to safety not only protects the individual but also fosters a secure and productive research environment for the entire scientific community.

References

  • Greenfield Global. (2018, August 24). CYCLOHEXANE. Retrieved from [Link]

  • Scribd. Cyclohexane Safety Guide. Retrieved from [Link]

  • Greenfield Global. (2018, August 24). CYCLOHEXANE. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexane. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Heptadecane. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29777, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards: Cyclohexane. Retrieved from [Link]

  • HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptadecylcyclohexane
Reactant of Route 2
Reactant of Route 2
Heptadecylcyclohexane

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